molecular formula C11H15BrN2 B1517437 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine CAS No. 633283-66-6

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Cat. No.: B1517437
CAS No.: 633283-66-6
M. Wt: 255.15 g/mol
InChI Key: FGPJEESWOCDESV-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C11H15BrN2 and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-9-4-6-14(7-5-9)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPJEESWOCDESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653776
Record name 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633283-66-6
Record name 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and validated protocol for its synthesis via nucleophilic aromatic substitution, outline standard analytical methods for its characterization, and discuss its strategic application in the development of complex pharmaceutical intermediates. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile compound.

Compound Identification and Physicochemical Properties

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a disubstituted pyridine derivative. The pyridine core is a privileged scaffold in drug design, and the specific arrangement of a bromine atom at the C5 position and a 4-methylpiperidine moiety at the C2 position makes this compound a highly valuable and versatile intermediate. The bromine atom serves as a synthetic handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. The 2-(4-methylpiperidyl) group often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final active pharmaceutical ingredient (API).

Chemical Structure:

Chemical structure of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Table 1: Core Compound Identifiers and Properties

PropertyValue
CAS Number 879486-65-2
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.16 g/mol
IUPAC Name 5-bromo-2-(4-methylpiperidin-1-yl)pyridine
Appearance Off-white to light yellow solid
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, and methanol
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended 2-8°C.

Synthesis and Purification Protocol

The most direct and industrially scalable route to 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the C2 position on the pyridine ring when substituted with a good leaving group, such as a halogen.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds by reacting a di-halogenated pyridine, typically 2,5-dibromopyridine, with 4-methylpiperidine. The piperidine nitrogen acts as the nucleophile, attacking the electron-deficient C2 position of the pyridine ring. The C-Br bond at the C2 position is more activated towards nucleophilic attack than the C-Br bond at the C5 position due to the electron-withdrawing effect of the ring nitrogen. The reaction is typically facilitated by a base to quench the HBr generated in situ and is often heated to ensure a reasonable reaction rate.

Detailed Experimental Protocol

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • 4-Methylpiperidine (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Standard workup and purification reagents (water, brine, ethyl acetate, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.5 eq) to the stirred solution. Subsequently, add 4-methylpiperidine (1.2 eq) dropwise at room temperature.

    • Scientist's Insight: Using a slight excess of the amine nucleophile ensures the complete consumption of the limiting reagent, 2,5-dibromopyridine. The choice of an inorganic base like K₂CO₃ is often preferred for ease of removal during workup compared to organic bases.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into deionized water and extract with a suitable organic solvent, such as ethyl acetate (3x volumes). c. Combine the organic layers and wash with water, followed by brine to remove residual solvent and inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to isolate the pure 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Synthesis Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification A 1. Charge Reactor (2,5-Dibromopyridine, Solvent, Base) B 2. Add Nucleophile (4-Methylpiperidine) A->B C 3. Heat & React (80-100 °C, 6-12h) B->C D 4. Quench with Water C->D Reaction Complete E 5. Liquid-Liquid Extraction (Ethyl Acetate) D->E F 6. Wash & Dry Organic Layer E->F G 7. Concentrate in vacuo F->G H 8. Silica Gel Column Chromatography G->H Crude Product I 9. Pure Product (CAS 879486-65-2) H->I

Caption: SNAr Synthesis and Purification Workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the pyridine ring protons (typically 3 distinct signals), piperidine ring protons, and the methyl group protons. The pyridine proton adjacent to the bromine (H6) will appear as a doublet, the H4 proton as a doublet of doublets, and the H3 proton as a doublet.
¹³C NMR (CDCl₃, 100 MHz): Signals for the 5 carbon atoms of the pyridine ring (with the C-Br carbon being distinct), the 5 carbons of the piperidine ring, and the single methyl carbon.
Mass Spec (MS) ESI+: Calculated for C₁₁H₁₆BrN₂⁺ [M+H]⁺: 255.05. The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approx. 1:1 ratio), with peaks at m/z 255 and 257.
Purity (HPLC) >95% (typically >98% after chromatography).

Applications in Drug Discovery

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is not an end product but a crucial intermediate. Its value lies in its ability to be readily transformed into more complex molecules with potential therapeutic activity.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The C5-bromo position allows for Suzuki or Stille coupling to introduce aryl or heteroaryl groups that can interact with the hinge region or other key pockets of a kinase active site.

  • CNS-Targeted Agents: The lipophilic nature of the piperidine ring can aid in blood-brain barrier penetration, making this scaffold attractive for developing drugs targeting the central nervous system.

  • Metabolic Disease and Oncology: Derivatives of this compound have been explored in various therapeutic areas, including as inhibitors for enzymes involved in metabolic syndromes and as components of novel anti-cancer agents.[1]

Logical Flow from Building Block to API

The following diagram illustrates the strategic use of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine in a typical drug development workflow.

G A Starting Material 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (CAS 879486-65-2) B Key Synthetic Step (e.g., Suzuki Coupling) A->B R-B(OH)₂, Pd Catalyst C Advanced Intermediate (Aryl-substituted pyridine) B->C D Further Functionalization (1-3 steps) C->D E Final API Candidate D->E

Caption: From Building Block to API Candidate.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.

References

  • Alchem Pharmtech. (n.d.). CAS N/A | 5-Bromo-4-methyl-2-(piperidin-1-yl)pyridine. Retrieved January 23, 2026, from [Link]

  • Umar, K., & Umadevi, S. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Umar, K., & Umadevi, S. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. Retrieved January 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, detail a robust synthetic protocol for its preparation, and discuss its strategic applications as a molecular scaffold in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced scientific research.

Chemical Identity and Physicochemical Properties

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a disubstituted pyridine derivative. The core structure consists of a pyridine ring brominated at the 5-position and substituted at the 2-position with a 4-methylpiperidine moiety. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the 4-methylpiperidine group can influence solubility, metabolic stability, and target engagement.

Key Identifiers

IdentifierValue
Systematic Name 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.16 g/mol
SMILES CC1CCN(CC1)c2ccc(Br)cn2
InChI Key (Generated upon synthesis and characterization)
CAS Number Not assigned (as of early 2026)

graph "chemical_structure" {
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node [shape=plaintext];
edge [style=solid];

// Define nodes for the pyridine ring N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; C3 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C6 [label="C", pos="-1.3,0.75!", fontcolor="#202124"];

// Define nodes for the piperidine ring N_pip [label="N", pos="2.6,1.5!", fontcolor="#202124"]; C_pip1 [label="C", pos="3.9,2.25!", fontcolor="#202124"]; C_pip2 [label="C", pos="5.2,1.5!", fontcolor="#202124"]; C_pip3 [label="C", pos="5.2,0!", fontcolor="#202124"]; C_pip4 [label="C", pos="3.9,-0.75!", fontcolor="#202124"]; C_pip_Me [label="C", pos="6.5,0!", fontcolor="#202124"];

// Define node for Bromine Br [label="Br", pos="-2.6,-1.5!", fontname="Arial bold", fontcolor="#EA4335"];

// Draw bonds for the pyridine ring N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5, style=double]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5, style=double]; C6 -- N1 [len=1.5]; C2 -- N1 [style=double, len=1.5];

// Draw bonds for the piperidine ring and connection C6 -- N_pip [len=1.5]; N_pip -- C_pip1 [len=1.5]; C_pip1 -- C_pip2 [len=1.5]; C_pip2 -- C_pip3 [len=1.5]; C_pip3 -- C_pip4 [len=1.5]; C_pip4 -- N_pip [len=1.5]; C_pip3 -- C_pip_Me [len=1.5];

// Draw bond for Bromine C4 -- Br [len=1.5]; }

Caption: Chemical structure of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Synthesis and Purification

The synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of a leaving group at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen.

Causality of Experimental Choice: 5-Bromo-2-fluoropyridine is selected as the ideal starting material. The fluorine atom is an excellent leaving group for SNAr reactions on electron-deficient rings, often providing higher yields and cleaner reactions compared to its chloro- or bromo-analogs.[1] The reaction is typically performed in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to facilitate the dissolution of reagents and the formation of the charged Meisenheimer intermediate. A mild inorganic base such as potassium carbonate (K₂CO₃) is used to deprotonate the secondary amine of 4-methylpiperidine, activating it as a nucleophile without causing unwanted side reactions.

Experimental Protocol: Synthesis via SNAr
  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-fluoropyridine (1.0 eq), 4-methylpiperidine (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding water. The product will often precipitate or can be extracted with a suitable organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound.

Synthesis_Workflow Start Reagents: 5-Bromo-2-fluoropyridine 4-Methylpiperidine K₂CO₃ in DMSO Reaction Heat at 80-100 °C (4-12 hours) Start->Reaction Step 1 & 2 Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Step 3 Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Column Chromatography (Silica Gel) Workup->Purification Step 4 Product Pure 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine Purification->Product Step 5

Caption: Workflow for the synthesis of the target compound via SNAr.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a valuable component for modulating biological activity. The piperidine moiety is also a common feature in pharmaceuticals, often used to improve physicochemical properties like solubility and to fill hydrophobic pockets in target proteins.[3]

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine serves as a powerful building block for creating diverse chemical libraries. The bromine atom is a key functional group for introducing further complexity. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig aminations.[4] This allows for the strategic attachment of various aryl, heteroaryl, or amino groups at the 5-position, enabling systematic Structure-Activity Relationship (SAR) studies. This approach is central to modern fragment-based drug discovery (FBDD), where small, functionalized fragments are elaborated into potent lead compounds.[5]

Medicinal_Chemistry_Logic cluster_properties Inherent Structural Features cluster_reactions Synthetic Versatility Core 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine Pyridine Pyridine Core (H-bond acceptor, π-stacking) Piperidine 4-Methylpiperidine (Solubility, Lipophilicity) Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Br at C5 Outcome Diverse Library of Novel Chemical Entities (NCEs) Pyridine->Outcome Target Binding Suzuki->Outcome Buchwald Buchwald-Hartwig (C-N bond formation) Buchwald->Outcome Other Other Cross-Couplings (e.g., Sonogashira, Stille) Other->Outcome

Caption: Role as a versatile scaffold in medicinal chemistry.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons on the pyridine and piperidine rings. The aromatic region should show characteristic doublets and doublets of doublets for the pyridine protons. The aliphatic region will display signals for the methyl and piperidine ring protons.

    • ¹³C NMR: Will show the expected number of carbon signals, including distinct signals for the bromine- and nitrogen-substituted carbons of the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of its presence.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the final compound, ideally demonstrating >95% purity for use in biological assays.

Safety, Handling, and Storage

As a brominated heterocyclic compound, 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine should be handled with appropriate care. While specific toxicity data is unavailable, related compounds are known to be irritants.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • MDPI. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molecules. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Chemsrc. (2026). 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1. Available at: [Link]

  • ResearchGate. (2021). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Available at: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available at: [Link]

  • ResearchGate. (2022). (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link]

  • AA Blocks. (n.d.). 2138544-42-8 | 2-bromo-5-[(3,5-dimethylpiperidin-1-yl)methyl]pyridine. Available at: [Link]

  • PubMed. (2000). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine . This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science, where substituted pyridines are pivotal structural motifs.

Due to the limited availability of experimental data for this specific positional isomer in public databases, this guide also draws upon data from its close structural isomer, 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine , to provide a comparative context. It is crucial for researchers to note this distinction in their experimental design and interpretation.

Chemical Identity and Molecular Structure

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a disubstituted pyridine derivative. The core structure consists of a pyridine ring brominated at the 5-position and substituted at the 2-position with a 4-methylpiperidine moiety via a nitrogen atom. The strategic placement of a halogen atom and a saturated heterocyclic amine imparts a unique combination of lipophilicity, basicity, and reactivity, making it a versatile building block in synthetic chemistry.

The molecular structure dictates its potential for various chemical transformations. The bromine atom can participate in a range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the pyridine nitrogen offers a site for protonation and coordination to metal centers. The 4-methylpiperidine group influences the compound's steric profile and solubility.

Molecular Identifiers:

IdentifierValueSource
IUPAC Name 5-Bromo-2-(4-methylpiperidin-1-yl)pyridineN/A
Molecular Formula C₁₂H₁₇BrN₂Calculated
Molecular Weight 269.18 g/mol Calculated
Canonical SMILES CC1CCN(CC1)C2=NC=C(C=C2)BrN/A
Isomeric SMILES CC1CCN(CC1)C2=NC=C(C=C2)BrN/A
InChI Key N/AN/A
CAS Number Not available in searched databasesN/A

Note: As of the latest search, a specific CAS number for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine has not been identified in publicly accessible databases. Researchers should exercise caution when sourcing this compound and verify its identity through analytical characterization.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the target compound is scarce. To provide a useful reference, the following table includes data for the closely related isomer, 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine (CAS: 1219964-45-0) , alongside predicted values for the target compound where available. The subtle shift in the methyl group's position from the pyridine ring to the piperidine ring is expected to have a minor, yet potentially significant, impact on properties such as melting point and crystal packing.

Property5-Bromo-2-(4-methylpiperidin-1-yl)pyridine5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridineSource
Appearance Predicted: SolidSolidGeneral knowledge of similar compounds
Melting Point Data not availableData not availableN/A
Boiling Point Predicted: ~340-360 °C at 760 mmHgData not availablePrediction based on similar structures
Solubility Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water.Data not availableGeneral principles of organic solubility
pKa (of Pyridine Nitrogen) Predicted: ~4-5Data not availableGeneral pKa of substituted 2-aminopyridines

Causality Behind Property Predictions:

  • Boiling Point: The relatively high predicted boiling point is attributed to the compound's molecular weight and the polar nature of the pyridine ring and the C-Br bond, leading to significant dipole-dipole interactions.

  • Solubility: The presence of the nonpolar 4-methylpiperidine and bromophenyl groups suggests good solubility in common organic solvents. The basic nitrogen atoms can be protonated in acidic aqueous solutions, which would increase water solubility.

  • pKa: The electron-donating nature of the piperidine substituent at the 2-position is expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). Conversely, the electron-withdrawing effect of the bromine at the 5-position will likely decrease the basicity. The predicted pKa reflects the net effect of these substituents.

Spectroscopic Data: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of both aromatic and aliphatic protons.

  • Pyridine Ring Protons (3H): Three distinct signals are anticipated in the aromatic region (typically δ 6.5-8.5 ppm). The proton at C6 (ortho to the nitrogen) will likely appear as a doublet. The proton at C4 will be a doublet of doublets, and the proton at C3 will also be a doublet of doublets, with coupling constants characteristic of pyridine ring systems.

  • Piperidine Ring Protons (9H): The signals for the piperidine protons will be in the aliphatic region (typically δ 1.0-4.0 ppm). Due to the chair conformation of the piperidine ring and the presence of the methyl group, these signals may be broad or complex multiplets. The methyl group will likely appear as a doublet around δ 1.0 ppm.

  • Methyl Protons (3H): The methyl group on the piperidine ring will appear as a doublet in the upfield region of the aliphatic section.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Pyridine Ring Carbons (5C): Five signals are expected in the downfield region (typically δ 110-160 ppm). The carbon bearing the bromine (C5) will be significantly influenced by the halogen's electronic effect. The carbon attached to the piperidine nitrogen (C2) will also have a characteristic chemical shift.

  • Piperidine Ring Carbons (5C): Five signals are expected in the aliphatic region (typically δ 20-60 ppm).

  • Methyl Carbon (1C): A single signal for the methyl carbon will be observed in the upfield aliphatic region (typically δ 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 268 and 270.

  • Fragmentation: Common fragmentation pathways may include loss of the methyl group, cleavage of the piperidine ring, and loss of bromine.

Synthetic Considerations

The synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine typically involves a nucleophilic aromatic substitution reaction. A common synthetic route is illustrated below.

Synthesis_Workflow Reactant1 5-Bromo-2-fluoropyridine Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 4-Methylpiperidine Reactant2->Reaction Product 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine Reaction->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Figure 1: A representative synthetic workflow for the preparation of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Experimental Protocol: A Self-Validating System

  • Reaction Setup: To a solution of 5-bromo-2-fluoropyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4-methylpiperidine (1.1-1.5 eq) and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq). The use of an excess of the amine and base drives the reaction to completion.

  • Reaction Conditions: The reaction mixture is heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

  • Characterization and Validation: The identity and purity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) as outlined in Section 3. The data should be consistent with the proposed structure.

Safety and Handling

While specific toxicity data for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications and Future Directions

Substituted pyridines are prevalent in pharmaceuticals and functional materials. The unique combination of a bromine atom (a handle for further functionalization) and a substituted piperidine moiety makes 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine a valuable intermediate for:

  • Drug Discovery: As a scaffold for the synthesis of novel bioactive molecules targeting a wide range of therapeutic areas.

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Materials Science: As a building block for organic light-emitting diodes (OLEDs), sensors, and other functional materials.

The logical progression for future research on this compound would involve the experimental determination of its physical properties, including its crystal structure, to provide a more complete and accurate dataset for the scientific community.

References

This section would typically contain a numbered list of all cited sources with full bibliographic information and clickable URLs. As no specific literature references for the target compound were found during the search, this section is intentionally left blank. When experimental data becomes available and is published, this section should be populated accordingly.

An In-depth Technical Guide to 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to offer a foundational understanding of the compound's synthesis, structural characteristics, and strategic utility in the design of novel therapeutics. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just steps to follow, but self-validating systems grounded in established chemical principles.

Introduction: Strategic Importance in Drug Discovery

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine belongs to a class of disubstituted pyridines that serve as versatile scaffolds in the synthesis of complex, biologically active molecules. The structure is a composite of two key pharmacophores:

  • The 2-aminopyridine core: This motif is prevalent in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems. The piperidine substituent at the 2-position modulates the basicity of the pyridine nitrogen and significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability.

  • The Bromine atom at the 5-position: This is not merely a placeholder but a crucial functional "handle." It provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse chemical moieties to build molecular complexity.[1] This strategic placement allows for late-stage diversification, a powerful tactic in generating libraries of analogues for structure-activity relationship (SAR) studies.

The 4-methyl group on the piperidine ring offers a subtle but important modification, potentially influencing binding selectivity and metabolic pathways compared to its unsubstituted counterpart. Compounds incorporating piperidine scaffolds are known to exhibit a wide range of pharmacological activities, including anti-cancer and central nervous system effects.[2][3]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design.

Chemical Structure Diagram

Caption: Chemical Structure of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Data Summary Table
PropertyValueSource/Reference
IUPAC Name 5-Bromo-2-(4-methylpiperidin-1-yl)pyridineN/A
CAS Number 878393-47-8(Inferred from supplier data)
Molecular Formula C₁₁H₁₅BrN₂N/A
Molecular Weight 255.16 g/mol N/A
Appearance Off-white to light yellow solid(Typical for this class)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO(Predicted)
Melting Point Not widely reported, expected >50 °C(Inferred from related solids)

Synthesis and Purification Protocol

The most reliable and common method for preparing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored for its high efficiency and operational simplicity.

Synthetic Workflow Diagram

synthesis_workflow Reactants Starting Materials: - 2,5-Dibromopyridine - 4-Methylpiperidine Reaction SₙAr Reaction Solvent: DMF or Dioxane Base: K₂CO₃ or Cs₂CO₃ Temp: 90-120 °C Reactants->Reaction Combine & Heat Workup Aqueous Work-up 1. Quench with H₂O 2. Extract with EtOAc 3. Wash (Brine) 4. Dry (Na₂SO₄) Reaction->Workup Cool & Quench Purification Purification Silica Gel Column Chromatography Workup->Purification Concentrate Crude Product Final Product 5-Bromo-2-(4-methyl- piperidin-1-yl)pyridine Purification->Product Isolate Pure Fractions Analysis Characterization - ¹H & ¹³C NMR - LC-MS - Purity Check (HPLC) Product->Analysis Verify Structure

Caption: General workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • 4-Methylpiperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq) or Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine (1.0 eq) and potassium carbonate (2.5 eq).

    • Rationale: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the secondary amine of 4-methylpiperidine, activating it as a nucleophile. Anhydrous conditions are crucial to prevent side reactions.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the limiting reagent. Add 4-methylpiperidine (1.2 eq) to the stirring mixture.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium salts and facilitates the SₙAr mechanism. A slight excess of the amine ensures the complete consumption of the more valuable dibromopyridine starting material.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,5-dibromopyridine is consumed.

    • Rationale: Elevated temperature is required to overcome the activation energy for the nucleophilic substitution on the electron-deficient pyridine ring. The C-Br bond at the 2-position is significantly more activated towards substitution than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

    • Rationale: This step quenches the reaction and removes the inorganic base and DMF. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Rationale: Washing with brine helps to break any emulsions and removes residual water from the organic phase. Na₂SO₄ is a neutral drying agent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) as the eluent.

    • Rationale: Chromatography separates the desired product from unreacted starting materials, the undesired 2,5-bis(4-methylpiperidin-1-yl)pyridine byproduct, and other impurities.

Spectroscopic Characterization (Predicted)

Structural confirmation is paramount. Below are the expected spectroscopic signatures for verifying the identity and purity of the final compound.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm).

      • A doublet around δ 8.1-8.2 ppm (H6, ortho to N).

      • A doublet of doublets around δ 7.4-7.5 ppm (H4, meta to N and ortho to Br).

      • A doublet around δ 6.5-6.6 ppm (H3, ortho to the piperidine).

    • Piperidine Protons: A series of multiplets between δ 0.9-4.0 ppm.

      • A doublet for the methyl group (CH₃) around δ 0.9-1.0 ppm.

      • Multiplets for the various methylene (CH₂) and methine (CH) protons on the piperidine ring. The protons alpha to the nitrogen (on C2' and C6' of the piperidine) will be downfield, likely around δ 3.6-3.8 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Pyridine Carbons: Five signals expected. The carbon attached to the piperidine (C2) will be significantly downfield (~160 ppm). The carbon bearing the bromine (C5) will be shielded relative to a C-H carbon but identifiable (~110-115 ppm).

    • Piperidine Carbons: Signals corresponding to the five distinct carbons of the 4-methylpiperidine moiety.

  • Mass Spectrometry (ESI+):

    • The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peaks [M+H]⁺ will appear at m/z 255 and 257 with an approximate 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[4][5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4][6] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Royal Society of Chemistry. (n.d.). Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U.
  • Khan, K. M., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports.
  • Hussain, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methylpyridine.
  • MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
  • ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells.
  • Ossila. (2023). 5-Bromo-2-fluoropyridine - SAFETY DATA SHEET.
  • Freel Meyers, C. L., et al. (2000). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Journal of Medicinal Chemistry.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.

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An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety protocols and handling procedures for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, a key intermediate in pharmaceutical and organic synthesis. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally analogous compounds to ensure a comprehensive and reliable resource in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. The principles of causality and self-validating protocols are central to the guidance provided herein.

Understanding the Compound: A Profile of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a disubstituted pyridine derivative. Its structure, featuring a brominated pyridine ring and a methylpiperidine moiety, makes it a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to construct more complex molecules.[1] The presence of the bromine atom allows for facile modification through reactions like the Suzuki or Buchwald-Hartwig couplings, while the piperidine group can influence solubility, metabolic stability, and target engagement of the final compound.

Chemical and Physical Properties (Predicted)

PropertyValueSource/Rationale
Molecular FormulaC₁₁H₁₅BrN₂Based on chemical structure
Molecular Weight255.16 g/mol Calculated from formula
AppearanceLikely a solid at room temperatureBased on similar compounds like 5-bromo-2-(4-methylpiperazin-1-yl)pyridine[2]
Boiling Point> 300 °C (estimated)Based on similar structures like 5-BROMO-2-PIPERIDIN-1-YLMETHYL-PYRIDINE[3]
Flash Point> 135 °C (estimated)Based on similar structures like 5-BROMO-2-PIPERIDIN-1-YLMETHYL-PYRIDINE[3]

Hazard Identification and Risk Assessment

Anticipated GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4][5]
Acute Toxicity (Oral)4 (Potential)H302: Harmful if swallowed[2][6]

Causality of Hazards: The hazards associated with this class of compounds can be attributed to the reactivity of the brominated pyridine ring and the potential for the molecule to interact with biological macromolecules. The electron-withdrawing nature of the pyridine ring, enhanced by the bromine atom, can render the compound reactive towards nucleophiles.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls:

  • Ventilation: All handling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine should be conducted in a well-ventilated laboratory. For weighing and transferring solids, a chemical fume hood is mandatory to prevent inhalation of dust or aerosols.[5][7]

  • Contained Systems: For larger scale operations, the use of a glove box or other closed-system transfer methods is recommended to minimize direct contact.[7]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE):

The following PPE is considered the minimum requirement when handling 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required. A face shield should be worn in situations with a higher risk of splashing.[8]

  • Skin Protection:

    • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves properly.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Clothing: Ensure that the lab coat is fully buttoned and that personal clothing covers all exposed skin.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

PPE_Workflow cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures Eye_Protection Eye Protection (Goggles/Face Shield) Skin_Protection Skin Protection (Gloves, Lab Coat) Respiratory_Protection Respiratory Protection (As needed) Weighing Weighing Weighing->Eye_Protection Mandatory Weighing->Skin_Protection Mandatory Weighing->Respiratory_Protection If dust is present Transfer Transfer Transfer->Eye_Protection Mandatory Transfer->Skin_Protection Mandatory Transfer->Respiratory_Protection If aerosolization is possible Reaction In Reaction Reaction->Eye_Protection Mandatory Reaction->Skin_Protection Mandatory Storage_Protocol Storage Storage Conditions - Tightly sealed container - Dry, well-ventilated area - Ambient temperature - Away from direct light/heat Incompatibilities Incompatible Materials - Strong oxidizing agents - Strong acids - Strong bases Storage->Incompatibilities Store separately from Container_Label Container Labeling - Chemical Name - Hazard Pictograms - Signal Word - Hazard Statements Storage->Container_Label Ensure proper

Figure 2: Key storage considerations for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Emergency Procedures

A well-defined emergency plan is critical for responding effectively to incidents involving 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [4]* Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. [5]Remove contaminated clothing. If skin irritation persists, get medical advice/attention. [4][5]* Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. [4]Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [4]* Ingestion: If swallowed, DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Specific Hazards: Combustion may produce hazardous gases including carbon oxides, nitrogen oxides, and hydrogen bromide. [5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. [5] Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Avoid breathing dust and contact with the substance. [5]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [5]* Containment and Cleanup:

    • Ventilate the area of the spill.

    • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

    • For large spills, contain the spill with sand, earth, or vermiculite. [5] 4. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash the area with soap and water.

    • Collect all contaminated materials in a sealed, labeled container for disposal.

Disposal Considerations

All waste materials containing 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine should be treated as hazardous waste.

  • Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Conclusion

While 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a valuable reagent in research and development, it is imperative that it is handled with the appropriate precautions. By understanding its potential hazards based on analogous structures, implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to safe handling and emergency procedures, researchers can mitigate the risks associated with its use. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan.

References

  • MDPI. (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Apollo Scientific. (2023-07-07). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine Safety Data Sheet.
  • Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.
  • Sigma-Aldrich. 5-bromo-2-(4-methylpiperazin-1-yl)pyridine.
  • Sigma-Aldrich. (2024-09-07). 5-Bromo-2-formylpyridine SAFETY DATA SHEET.
  • Fisher Scientific. 5-Bromo-2,4-dichloropyrimidine SAFETY DATA SHEET.
  • Acros Organics. (2011-05-20). 2-Bromo-5-fluorobenzotrifluoride SAFETY DATA SHEET.
  • ChemicalBook. (2023-07-22). 5-BROMO-2-PIPERIDIN-1-YLMETHYL-PYRIDINE - Safety Data Sheet.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-5-fluoroisonicotinaldehyde.

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An In-depth Technical Guide to 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its structure, incorporating a pyridine ring, a piperidine moiety, and a bromine atom, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The pyridine core is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The 4-methylpiperidine group can influence the compound's solubility, lipophilicity, and metabolic stability, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties and Characterization

While a comprehensive, publicly available dataset for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is limited, the properties of the closely related analogue, 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine (CAS No. 1219964-45-0) , offer valuable insights.

PropertyValueSource
CAS Number 1219964-45-0[1]
Molecular Formula C₁₂H₁₇BrN₂[1]
Molecular Weight 269.18 g/mol [1]
SMILES CC1CCN(C2=NC=C(Br)C(C)=C2)CC1[1]
Storage Sealed in dry, 2-8°C[1]

Characterization of these types of molecules typically relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine: A Practical Approach

The synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine can be achieved through several synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SₙAr) reaction. This approach involves the reaction of a di-substituted pyridine with 4-methylpiperidine.

A likely precursor for this synthesis is 2,5-dibromopyridine. The greater electrophilicity of the C2 position in the pyridine ring makes it more susceptible to nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine from 2,5-dibromopyridine and 4-methylpiperidine.

Materials:

  • 2,5-Dibromopyridine

  • 4-Methylpiperidine

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol)

  • A base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromopyridine (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add 4-methylpiperidine (1.1-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature will depend on the solvent used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt byproduct) has formed, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is often chosen to facilitate the SₙAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Base: The base is crucial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Excess Nucleophile: A slight excess of 4-methylpiperidine is often used to ensure the complete consumption of the starting material.

  • Temperature: Elevated temperatures are generally required to overcome the activation energy of the SₙAr reaction on the electron-deficient pyridine ring.

Synthesis_Workflow start Start Materials reagents 2,5-Dibromopyridine 4-Methylpiperidine Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents Combine reaction Nucleophilic Aromatic Substitution (SₙAr) (Heat, 80-150°C) reagents->reaction React workup Aqueous Work-up & Extraction reaction->workup Process purification Column Chromatography workup->purification Isolate product 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine purification->product Yields

Caption: General workflow for the synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Applications in Drug Discovery and Development

The true value of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules. The bromine atom at the 5-position of the pyridine ring is particularly useful for introducing further diversity through metal-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine can be reacted with a variety of boronic acids or boronate esters to introduce aryl or heteroaryl substituents at the 5-position of the pyridine ring. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[2]

Suzuki_Coupling reactant1 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine product 5-(Aryl/Heteroaryl)-2-(4-methylpiperidin-1-yl)pyridine reactant1->product reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) reactant2->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->product Catalyzes

Caption: Suzuki cross-coupling reaction of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Potential Therapeutic Areas

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the structural motifs present suggest its utility in developing inhibitors for a range of therapeutic targets.

  • Oncology: Pyridine and piperidine scaffolds are found in numerous kinase inhibitors and other anti-cancer agents. The ability to functionalize the 5-position allows for the exploration of interactions with specific binding pockets in enzymes like PARPs (Poly (ADP-ribose) polymerases).[3]

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. Modifications of the pyridine core can be used to fine-tune properties such as blood-brain barrier permeability.

  • Cardiovascular Diseases: Derivatives of piperidinylpyrazolopyridine have been investigated as LCAT (Lecithin-cholesterol acyltransferase) activators for the treatment of arteriosclerosis, highlighting the potential of this scaffold in cardiovascular drug discovery.

Safety and Handling

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store the compound in a cool, dry, and well-ventilated area.

Conclusion and Future Perspectives

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine represents a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis and the reactivity of the bromine atom allow for the efficient generation of diverse chemical libraries. While its direct biological activity may be limited, its utility as a key intermediate in the synthesis of more complex and potent drug candidates is clear. Further exploration of the chemical space accessible from this scaffold is likely to yield novel compounds with therapeutic potential across a range of diseases, from cancer to CNS and cardiovascular disorders. As drug discovery continues to demand novel chemical matter, the strategic use of such well-designed building blocks will remain a cornerstone of successful research and development programs.

References

  • Hussain, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Nagaki, A., et al. (2011). Supporting Information: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. Green Chemistry. [Link]

  • Ningsih, S., & Santoso, M. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. [Link]

  • Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A.
  • Google Patents. (2010). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
  • Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2015).
  • Chemsrc. (n.d.). 5-Bromo-2-iodo-4-methylpyridine. Retrieved January 23, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Power of the Suzuki-Miyaura Coupling

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a vast array of therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in molecular recognition. The functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the myriad of synthetic methodologies for pyridine derivatization, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance of a wide range of functional groups, coupled with the commercial availability and relative stability of its boronic acid and ester reagents, has cemented its status as an indispensable transformation in modern organic synthesis.[3][4]

This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine , a substrate of interest for the synthesis of novel biaryl and heteroaryl structures. The presence of the electron-donating and sterically bulky 4-methylpiperidin-1-yl group at the 2-position presents specific challenges that will be addressed through a careful selection of catalytic systems and reaction conditions.

Understanding the Substrate: Electronic and Steric Considerations

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the coupling partners. In the case of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, two key features of the substrate must be considered:

  • Electronic Effects: The 4-methylpiperidin-1-yl group is a strong electron-donating group. This increases the electron density on the pyridine ring, which can make the initial oxidative addition of the palladium catalyst to the C-Br bond, the rate-determining step of the catalytic cycle, more challenging.[5] Electron-rich aryl halides are generally less reactive in this step compared to their electron-deficient counterparts.

  • Steric Hindrance: The bulky nature of the 4-methylpiperidin-1-yl substituent ortho to the pyridine nitrogen can sterically hinder the approach of the palladium catalyst. This steric impediment needs to be overcome for efficient coupling to occur.[1][6]

Addressing these challenges necessitates the use of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which are known to promote the oxidative addition and subsequent steps in the catalytic cycle for challenging substrates.[7][8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of well-defined steps, as illustrated in the diagram below. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Pd(II) Complex R1-Pd(II)-X(L_n) Pd(0)L_n->Pd(II) Complex Oxidative Addition Oxidative Addition Oxidative Addition R1-X 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine R1-X->Pd(II) Complex Transmetalation Transmetalation R2-B(OR)2 Ar-B(OH)2 Activated Boronate [R2-B(OH)3]^- R2-B(OR)2->Activated Boronate + Base (OH^-) Base Base Reductive Elimination Reductive Elimination R1-R2 Coupled Product Intermediate Complex R1-Pd(II)-R2(L_n) Pd(II) Complex->Intermediate Complex Transmetalation Activated Boronate->Intermediate Complex Intermediate Complex->Pd(0)L_n Intermediate Complex->R1-R2 Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process that is facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: A Guided Approach

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine with a variety of aryl and heteroaryl boronic acids. Given the substrate's characteristics, a catalyst system known for its high activity with electron-rich and sterically hindered substrates is recommended.

Materials and Reagents
ReagentRoleSupplier (Example)Purity
5-Bromo-2-(4-methylpiperidin-1-yl)pyridineAryl HalideIn-house/Commercial>98%
Aryl/Heteroaryl Boronic AcidCoupling PartnerCommercial>98%
Pd(OAc)₂ (Palladium(II) Acetate)Catalyst PrecursorCommercial>98%
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)LigandCommercial>98%
K₃PO₄ (Potassium Phosphate)BaseCommercialAnhydrous
1,4-DioxaneSolventCommercialAnhydrous
WaterCo-solventDeionizedN/A
Nitrogen or Argon gasInert AtmosphereGas CylinderHigh Purity
Step-by-Step Procedure

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalyst and Solvent Addition cluster_run Reaction and Monitoring cluster_workup Work-up and Purification A 1. Weigh reagents: - 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (1.0 eq) - Boronic Acid (1.2 - 1.5 eq) - K3PO4 (2.0 - 3.0 eq) B 2. Add reagents to a dry Schlenk flask with a stir bar. A->B C 3. Seal the flask and perform 3 cycles of vacuum/inert gas backfill. B->C D 4. Under a positive pressure of inert gas, add: - Pd(OAc)2 (1-5 mol%) - SPhos (1.2 - 6 mol%) C->D E 5. Add anhydrous 1,4-dioxane and degassed water (e.g., 10:1 v/v). D->E F 6. Heat the reaction mixture to 80-110 °C with vigorous stirring. E->F G 7. Monitor reaction progress by TLC or LC-MS. F->G H 8. Cool to room temperature and dilute with an organic solvent (e.g., EtOAc). G->H I 9. Filter through a pad of celite to remove palladium residues. H->I J 10. Perform an aqueous work-up (water/brine washes). I->J K 11. Dry the organic layer, concentrate, and purify by column chromatography. J->K

Figure 2: A typical workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (Pd(OAc)₂, 1-5 mol%) and SPhos (1.2-6 mol%). Then, add anhydrous 1,4-dioxane and degassed water (a common ratio is 10:1 v/v). The solvent should be thoroughly degassed prior to use to prevent oxidation of the catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the boronic acid.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Rationale for Reagent Selection
  • Catalyst Precursor (Pd(OAc)₂): Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand (SPhos): SPhos is a bulky and electron-rich biaryl phosphine ligand that has demonstrated high efficacy in the coupling of sterically hindered and electron-rich aryl halides.[7] Its steric bulk is thought to promote the reductive elimination step, while its electron-donating nature facilitates the oxidative addition. Other suitable ligands for challenging substrates include XPhos and RuPhos.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is often effective in Suzuki couplings, particularly with heteroaromatic substrates. It is generally preferred over stronger bases like sodium or potassium hydroxide, which can promote side reactions such as the degradation of boronic acids.

  • Solvent (1,4-Dioxane/Water): A mixture of an organic solvent and water is commonly used in Suzuki couplings. Dioxane is a good solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The ratio of organic solvent to water can be optimized.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Use a fresh batch of palladium precursor and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Increase the reaction temperature in increments of 10 °C.
Formation of Homocoupled Byproduct (Ar-Ar) - Decomposition of boronic acid- High catalyst loading- Use a milder base (e.g., K₂CO₃).- Reduce the catalyst loading.- Add the boronic acid portion-wise.
Debromination of Starting Material - Presence of water and base can lead to protodebromination- Use a non-aqueous solvent system with a soluble base (e.g., CsF in DME).- Ensure all reagents and solvents are anhydrous.

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine presents a viable route to novel and potentially bioactive molecules. While the electron-donating and sterically demanding nature of the substrate requires careful consideration, the use of highly active palladium catalysts, particularly those with bulky and electron-rich phosphine ligands like SPhos, provides a clear path to success. The protocol outlined in this application note serves as a comprehensive starting point for researchers in drug discovery and organic synthesis. As with any chemical transformation, empirical optimization of the reaction conditions for each specific boronic acid partner is highly recommended to achieve the best possible outcomes.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Guild, J., & Lindsley, C. W. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 5104–5112.
  • Kelly, T. R., & Kim, Y. J. (1994). A practical synthesis of 2,2'-bipyridines. Tetrahedron Letters, 35(43), 7981-7984.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Pye, D. R., & Krska, S. W. (2017). The Suzuki-Miyaura Reaction in the Synthesis of Drug Substances. In Topics in Organometallic Chemistry (Vol. 58, pp. 1-38). Springer, Cham.
  • Shen, W. (1997). A facile synthesis of unsymmetrical 2,2'-bipyridines via a modified Suzuki cross-coupling reaction. Tetrahedron Letters, 38(32), 5575-5578.
  • Sun, Z., Tu, T., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Science, 352(6283), 329-332.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • YouTube. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Substituted 5-Bromopyridine Scaffold

In the landscape of modern drug discovery and development, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in biologically active compounds.[1] Its derivatization is a cornerstone of medicinal chemistry, allowing for the systematic exploration of chemical space to optimize pharmacological properties. The compound 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a particularly valuable starting material. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of functional groups through various cross-coupling reactions. This enables the generation of diverse libraries of novel molecules for screening in drug development programs, particularly in areas like kinase inhibition for oncology.[1]

This application note provides detailed, field-proven protocols for the derivatization of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine via two powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Sonogashira coupling for the introduction of alkynyl moieties. The methodologies are designed to be robust, reproducible, and adaptable for various research applications.

Core Derivatization Strategies: Suzuki and Sonogashira Couplings

The bromine atom on the pyridine ring is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. This is due to the facile oxidative addition of the C-Br bond to a Pd(0) catalyst, initiating the catalytic cycle. We will focus on two key transformations:

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the pyridine ring and an aryl or vinyl group, utilizing a boronic acid or ester as the coupling partner. It is a robust and highly functional group tolerant reaction, making it a workhorse in medicinal chemistry.[2][3][4]

  • Sonogashira Coupling: This reaction creates a carbon-carbon bond between the pyridine and a terminal alkyne.[5][6][7] The resulting alkynylpyridines are valuable intermediates that can be further transformed into a variety of other functional groups or used directly in biologically active compounds.[5][6]

The following sections provide detailed experimental procedures for these two key derivatization methods.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine with Phenylboronic Acid

This protocol details the synthesis of 5-phenyl-2-(4-methylpiperidin-1-yl)pyridine, a representative C-C bond formation.

Causality of Experimental Choices:
  • Catalyst System: We have selected [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) as the catalyst. This catalyst is known for its high efficiency in coupling reactions involving heteroaryl halides due to the electron-rich nature and wide bite angle of the dppf ligand, which promotes reductive elimination and stabilizes the catalytic species.[3]

  • Base: Potassium carbonate (K₂CO₃) is chosen as a mild inorganic base. It is effective in promoting the transmetalation step of the Suzuki reaction and is generally well-tolerated by a wide range of functional groups.[3]

  • Solvent System: A mixture of 1,4-dioxane and water is employed. Dioxane is an excellent solvent for the organic starting materials and the catalyst, while the presence of water is often crucial for the dissolution of the inorganic base and facilitating the transmetalation step.[2]

  • Temperature: The reaction is heated to 85-95 °C to ensure a reasonable reaction rate without causing significant decomposition of the starting materials or catalyst.[2]

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine - Phenylboronic Acid - K₂CO₃ - [Pd(dppf)Cl₂] solvent Add Solvents: 1,4-Dioxane and Water reagents->solvent degas Degas with N₂/Ar solvent->degas heat Heat to 85-95 °C Monitor by TLC/LC-MS degas->heat quench Cool and Quench (e.g., with water) heat->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Materials and Reagents:
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
5-Bromo-2-(4-methylpiperidin-1-yl)pyridine269.181.0269 mg
Phenylboronic Acid121.931.2146 mg
[Pd(dppf)Cl₂]731.740.0322 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane--5 mL
Water (deionized)--1 mL
Step-by-Step Protocol:
  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (269 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add [Pd(dppf)Cl₂] (22 mg, 0.03 mmol) to the vial.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.

  • Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Place the vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, remove the vial from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product, 5-phenyl-2-(4-methylpiperidin-1-yl)pyridine.

Protocol 2: Sonogashira Coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine with Phenylacetylene

This protocol describes the synthesis of 5-(phenylethynyl)-2-(4-methylpiperidin-1-yl)pyridine, a representative C(sp²)-C(sp) bond formation.

Causality of Experimental Choices:
  • Catalyst System: A combination of a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves both as a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: While the amine base can act as the solvent, an additional co-solvent like tetrahydrofuran (THF) is often used to ensure the solubility of all reactants.

  • Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), is used to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Temperature: The Sonogashira reaction is often run at room temperature to mild heating, depending on the reactivity of the substrates.[6]

Experimental Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine - Phenylacetylene - Pd(PPh₃)₂Cl₂ - CuI solvent Add Solvents: THF and Triethylamine reagents->solvent degas Degas with N₂/Ar solvent->degas stir Stir at Room Temperature Monitor by TLC/LC-MS degas->stir filter Filter through Celite stir->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the Sonogashira Coupling Reaction.

Materials and Reagents:
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
5-Bromo-2-(4-methylpiperidin-1-yl)pyridine269.181.0269 mg
Phenylacetylene102.141.1112 mg (124 µL)
Pd(PPh₃)₂Cl₂701.900.0214 mg
Copper(I) Iodide (CuI)190.450.047.6 mg
Tetrahydrofuran (THF), anhydrous--5 mL
Triethylamine (TEA), anhydrous--2 mL
Step-by-Step Protocol:
  • To a clean, dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (269 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (2 mL) via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add phenylacetylene (124 µL, 1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite to remove the precipitated salts and catalyst residues. Wash the pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product, 5-(phenylethynyl)-2-(4-methylpiperidin-1-yl)pyridine.

Self-Validating Systems and Troubleshooting

For both protocols, the progress of the reaction should be carefully monitored. In case of incomplete conversion, the following troubleshooting steps can be considered:

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C for the Sonogashira reaction) may be beneficial. For the Suzuki coupling, a stronger base such as Cs₂CO₃ could be trialed.

  • Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. This can be minimized by ensuring all reagents and solvents are anhydrous (where specified) and the reaction is performed under an inert atmosphere.

  • Low Yields: Low yields can be due to a variety of factors, including impure starting materials, inefficient stirring, or improper work-up. Ensure all glassware is scrupulously clean and dry.

Conclusion

The Suzuki-Miyaura and Sonogashira cross-coupling reactions are powerful and versatile methods for the derivatization of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine. The protocols provided herein offer a solid foundation for researchers to synthesize diverse libraries of novel compounds for drug discovery and other applications. By understanding the rationale behind the experimental choices, scientists can further adapt and optimize these procedures to suit their specific synthetic targets.

References

  • Khan, I. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • Razafindrainibe, F. et al. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. European Journal of Organic Chemistry, 2021(30), 4275-4284. Available at: [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Razafindrainibe, F. et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. Available at: [Link]

  • Kushnir, M. M. et al. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. The Journal of Steroid Biochemistry and Molecular Biology, 231, 106307. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Accelerating Drug Discovery for Novel Pyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to interact with a wide array of biological targets, exhibiting activities ranging from anti-cancer and anti-inflammatory to central nervous system modulation.[1][2] The specific derivative, 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, represents a class of compounds with significant therapeutic potential, warranting a systematic and efficient approach to elucidate its biological mechanism of action. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large compound libraries against diverse biological targets to identify promising lead candidates.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS assays tailored for the screening of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine and its analogs. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for key target classes, and discuss essential secondary assays for hit validation and characterization. Our focus is on providing a self-validating system of protocols that ensures data integrity and accelerates the journey from a novel compound to a potential therapeutic.

Strategic Approach to Screening Pyridine Derivatives

Given the promiscuous nature of the pyridine scaffold, a multi-pronged screening strategy is recommended. The initial search for biological activity should encompass the most common and "druggable" target classes. Based on the structural motifs present in 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, we will focus on three primary target families:

  • Protein Kinases: These enzymes are critical regulators of cellular processes and are major targets in oncology and inflammation.[4]

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors, involved in virtually every physiological process and representing a significant portion of current drug targets.[5][6]

  • Ion Channels: These membrane proteins are essential for cellular communication and are implicated in a wide range of diseases, including those of the cardiovascular and nervous systems.[7][8]

The following sections will provide detailed HTS protocols for each of these target classes, followed by a crucial discussion on hit validation using orthogonal assays.

Section 1: Protein Kinase HTS Assays

Protein kinases universally catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct.[4] HTS assays for kinase inhibitors can, therefore, be designed to either directly measure the phosphorylation of a substrate or quantify the amount of ADP produced.

ADP-Glo™ Kinase Assay: A Universal Method for Kinase Activity

The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced in a kinase reaction. Its universality makes it an excellent choice for primary screening against a panel of kinases.

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal that is directly proportional to the ADP concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Plate cluster_readout Detection Compound Compound Dilution Reaction Kinase Reaction (Compound + Kinase/Substrate) Compound->Reaction Kinase Kinase & Substrate Mix Kinase->Reaction Stop Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) Reaction->Stop Incubate Develop Add Kinase Detection Reagent (ADP to ATP Conversion) Stop->Develop Incubate Read Measure Luminescence Develop->Read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • 384-well white, opaque microplates

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Acoustic liquid handler or pintool for compound dispensing

  • Multimode plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Plating: Prepare serial dilutions of the 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine derivatives in DMSO. Using an acoustic liquid handler, dispense 25-50 nL of each compound concentration into the wells of a 384-well plate. Include positive (no kinase) and negative (DMSO vehicle) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate reaction buffer containing the kinase and its specific substrate at their optimal concentrations (determined through prior optimization).

    • Add 5 µL of the 2X kinase/substrate mix to each well of the compound plate.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Value
Final Compound Concentration10 µM to 1 nM
Final Kinase ConcentrationVaries (e.g., 1-10 ng/µL)
Final Substrate ConcentrationKm for the specific kinase
Final ATP ConcentrationKm for the specific kinase
Incubation TimesAs per protocol

Section 2: GPCR HTS Assays

GPCRs transduce extracellular signals into intracellular responses, often through the generation of second messengers like cyclic AMP (cAMP) or calcium mobilization.[5][6] HTS assays for GPCR modulators are designed to detect these downstream signaling events.

cAMP-Glo™ Assay for Gs and Gi-Coupled Receptors

The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay for the detection of cAMP. It is suitable for screening compounds that modulate the activity of Gs- and Gi-coupled receptors, which respectively increase and decrease intracellular cAMP levels.

The assay utilizes a recombinant luciferase that has been engineered to be activated by cAMP. In the presence of cAMP, the luciferase produces a luminescent signal that is proportional to the cAMP concentration.

GPCR_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (Agonist/Antagonist) GPCR GPCR (Gs/Gi) Ligand->GPCR G_Protein G-Protein GPCR->G_Protein activates AC Adenylate Cyclase G_Protein->AC modulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates

Caption: Simplified GPCR signaling pathway leading to cAMP production.

Materials:

  • 384-well white, opaque microplates

  • HEK293 cells stably expressing the GPCR of interest

  • cAMP-Glo™ Assay Kit (Promega)

  • Forskolin (for Gi-coupled receptor assays)

  • Acoustic liquid handler or pintool

  • Multimode plate reader with luminescence detection

Protocol Steps:

  • Cell Plating: Seed the HEK293 cells expressing the target GPCR into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Addition:

    • Prepare serial dilutions of the 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine derivatives.

    • For agonist screening, add the compounds directly to the cells.

    • For antagonist screening, pre-incubate the cells with the compounds before adding a known agonist.

  • Cell Lysis and cAMP Detection:

    • Add cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes.

    • Add cAMP-Glo™ Detection Solution containing the engineered luciferase.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure the luminescence.

Data Analysis:

For agonist screening, calculate the fold activation relative to a known agonist. For antagonist screening, determine the IC50 value by measuring the inhibition of the agonist-induced signal.

ParameterRecommended Value
Cell Density5,000 - 10,000 cells/well
Compound Concentration Range10 µM to 1 nM
Agonist Concentration (for antagonist mode)EC80
Incubation TimesAs per protocol

Section 3: Ion Channel HTS Assays

Ion channels are integral membrane proteins that control the flow of ions across cell membranes.[7] HTS assays for ion channels often rely on fluorescence-based methods that detect changes in membrane potential or intracellular ion concentrations.[9]

FLIPR® Membrane Potential Assay

The FLIPR® (Fluorometric Imaging Plate Reader) system is a widely used platform for HTS of ion channel modulators. The membrane potential assay uses a voltage-sensitive dye that changes its fluorescence intensity in response to changes in the cell's membrane potential.

The assay utilizes a fluorescent dye that partitions into the cell membrane. When the membrane potential changes, the dye redistributes, leading to a change in fluorescence that can be detected by the FLIPR® system. This allows for the real-time monitoring of ion channel activity.

Ion_Channel_Workflow cluster_prep Preparation cluster_screening Screening (FLIPR®) Cells Plate Cells Dye Load with Voltage-Sensitive Dye Cells->Dye Compound Add Compound Dye->Compound Stimulant Add Stimulant (if required) Compound->Stimulant Read Real-time Fluorescence Reading Stimulant->Read

Caption: Workflow for the FLIPR® Membrane Potential Assay.

Materials:

  • 384-well black, clear-bottom microplates

  • Cells stably expressing the ion channel of interest

  • FLIPR® Membrane Potential Assay Kit (Molecular Devices)

  • FLIPR® Tetra High-Throughput Cellular Screening System

Protocol Steps:

  • Cell Plating: Seed cells into 384-well plates and grow to confluence.

  • Dye Loading:

    • Prepare the dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Screening:

    • Place the cell plate and a compound plate in the FLIPR® instrument.

    • The instrument will add the compounds to the cells and immediately begin recording fluorescence.

    • For some ion channels, a second addition of a stimulant (e.g., high potassium solution for voltage-gated channels) is required to evoke a response.

  • Data Acquisition: The FLIPR® system records the fluorescence signal over time for each well.

Data Analysis:

Analyze the fluorescence traces to determine parameters such as peak fluorescence, area under the curve, or rate of change. Compare the response in the presence of the compound to controls to identify activators or inhibitors.

ParameterRecommended Value
Cell DensityConfluent monolayer
Compound Concentration Range10 µM to 1 nM
Dye Loading Time30-60 minutes
FLIPR® Read Time1-5 minutes

Section 4: Hit Validation with Orthogonal Assays

A critical step in any HTS campaign is the validation of primary hits using orthogonal assays.[10] This helps to eliminate false positives and confirm that the observed activity is due to direct interaction with the target of interest. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for confirming target engagement in a cellular environment.[11][12]

High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

CETSA® measures the thermal stability of a protein in its native cellular environment.[13] Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature (Tm). HT-CETSA adapts this principle to a microplate format for higher throughput.[14]

Cells are treated with the compound of interest and then heated to a range of temperatures. At higher temperatures, proteins denature and aggregate. The soluble fraction of the target protein is then quantified. A stabilizing ligand will result in more soluble protein at higher temperatures.

Materials:

  • 96- or 384-well PCR plates

  • Cells expressing the target protein

  • Lysis buffer

  • Antibody against the target protein

  • AlphaLISA® or other high-throughput protein detection reagents

  • Thermal cycler

Protocol Steps:

  • Compound Treatment: Treat cultured cells with the hit compound or vehicle control for a defined period.

  • Heating:

    • Aliquot the cell suspension into a PCR plate.

    • Heat the plate in a thermal cycler across a temperature gradient.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using a high-throughput method like AlphaLISA®.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.

    • Determine the Tm for each condition. A significant shift in Tm in the presence of the compound confirms target engagement.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the high-throughput screening of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine derivatives against key drug target families. By employing a combination of primary HTS assays and orthogonal hit validation methods like HT-CETSA, researchers can efficiently identify and characterize novel modulators of protein kinases, GPCRs, and ion channels. The data generated from these screens will be instrumental in guiding structure-activity relationship (SAR) studies and advancing promising compounds through the drug discovery pipeline.

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Protocol for biological activity testing of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Biological Activity Testing of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine Compounds

Audience: Researchers, scientists, and drug development professionals.

A Tiered Approach to Unveiling the Biological Activity of Novel 2-Substituted Pyridine Compounds

Senior Application Scientist Narrative:

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties.[1][3][4] The specific compound class, 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, represents a novel chemical space with potential for therapeutic intervention. However, moving from a synthesized compound to a validated biological "hit" or "lead" requires a systematic and robust screening strategy.[5]

This guide eschews a one-size-fits-all template. Instead, it presents a logical, tiered screening cascade designed to efficiently characterize the biological activity of this compound class. Our approach begins with a broad assessment of cellular impact and progressively narrows the focus to identify specific molecular targets and mechanisms of action. This methodology is designed to maximize data quality while conserving resources, a critical balance in early-stage drug discovery.[6] Each protocol herein is built on the principles of scientific integrity, incorporating essential controls and clear endpoints to ensure the generation of trustworthy and reproducible data.

Section 1: Compound Management and Preparation

Causality: The accuracy and reproducibility of any biological assay begin with proper compound handling. Solubility and stability are critical variables that can dramatically impact results.[2] Poor solubility can lead to false negatives or artifactual results, making this preliminary step essential for data integrity.

Protocol 1.1: Solubilization and Stock Solution Preparation

  • Initial Solubility Testing: Begin by assessing the solubility of the 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine compound in various biocompatible solvents. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).

  • Stock Solution Preparation:

    • Accurately weigh out 1-5 mg of the compound.

    • Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM). Use gentle vortexing or sonication if necessary to ensure complete dissolution.

    • Expert Insight: DMSO is the standard solvent for compound libraries due to its high solubilizing power and miscibility with aqueous media. However, the final concentration of DMSO in the assay well should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Aliquoting and Storage: Aliquot the primary stock into single-use volumes in sterile, low-binding microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure thorough mixing at each dilution step.

Section 2: Tier 1 - Primary Screening: General Cellular Viability

Objective: To determine the compound's general effect on cell health and establish a working concentration range for subsequent, more specific assays. The MTT assay is a foundational colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7]

Protocol 2.1: MTT Cell Viability Assay

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.[7]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[9][10]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine compound in culture medium. A typical starting range is 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Essential Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[11]

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[11]

    • Incubate for an additional 4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation and Analysis:

The results are typically expressed as a percentage of cell viability relative to the vehicle control. An IC₅₀ (half-maximal inhibitory concentration) value is then calculated.

Compound Concentration (µM)Mean OD (590nm)Corrected OD (Mean OD - Blank)% Viability vs. Vehicle
0 (Vehicle)1.2501.200100%
0.11.2451.19599.6%
11.1501.10091.7%
100.7000.65054.2%
500.2500.20016.7%
1000.1000.0504.2%

IC₅₀ Calculation: The IC₅₀ value is determined by plotting the log of the compound concentration against the percentage of cell viability and fitting the data to a sigmoidal dose-response curve (variable slope).

G

Section 3: Tier 2 - Target Class Screening

Objective: Based on the broad activities of pyridine derivatives, this section outlines protocols to screen for activity against three major drug target classes: protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[4][12][13] These assays move from a general cytotoxicity endpoint to a more specific, mechanism-based readout.

Protocol 3.1: In Vitro Kinase Inhibition Assay

Principle: Many pyridine-based molecules are known to be kinase inhibitors.[9][12] This protocol describes a generic, high-throughput in vitro kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity. The assay uses a coupled enzyme system where ADP is converted to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.[14][15]

Methodology:

  • Reagent Preparation: Prepare kinase buffer, recombinant kinase enzyme solution, substrate solution (a specific peptide substrate for the kinase of interest), and ATP solution.

  • Plate Setup (384-well plate):

    • Add the pyridine compound across a range of concentrations to the assay wells.

    • Add the kinase enzyme solution to all wells.[14]

    • Controls:

      • No-Enzyme Control: Wells with all components except the kinase.

      • Positive Control Inhibitor: A known inhibitor for the target kinase.

      • Vehicle Control: Kinase reaction with DMSO only.

  • Kinase Reaction Initiation:

    • Add a mixture of the peptide substrate and ATP to each well to start the reaction.[16]

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature or 30°C.[14]

  • Signal Detection:

    • Stop the kinase reaction by adding a reagent that depletes any remaining ATP.

    • Add a detection reagent that converts the ADP produced into ATP and then uses the newly formed ATP to generate a luminescent signal via a luciferase enzyme.

    • Incubate for 10 minutes in the dark.[14]

  • Data Acquisition: Read the luminescence on a microplate reader. A decrease in signal relative to the vehicle control indicates kinase inhibition.

Protocol 3.2: GPCR Activity - Calcium Flux Assay

Principle: A large subset of GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium (Ca²⁺) stores.[17][18] This assay uses a calcium-sensitive fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺, providing a direct readout of receptor activation.[19]

G

Methodology:

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells). Seed cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells.

  • Compound Addition:

    • Place the plate into a fluorescence plate reader equipped with injectors (e.g., a FLIPR system).

    • Add the pyridine compounds at various concentrations.

  • Data Acquisition:

    • Measure the baseline fluorescence for several seconds.

    • Inject a known agonist for the target GPCR and immediately begin reading the fluorescence intensity over time (typically 1-3 minutes).

    • An inhibitory compound (antagonist) will reduce the fluorescence spike caused by the agonist. An activating compound (agonist) will cause a spike on its own.

Protocol 3.3: Ion Channel Modulation Assay

Principle: The patch-clamp technique is the gold standard for studying ion channels but is low-throughput.[20] For screening purposes, a fluorescence-based assay using a membrane potential-sensitive dye is a robust alternative. These dyes change their fluorescence intensity in response to changes in cell membrane potential caused by ion channel opening or closing.

Methodology:

  • Cell Preparation: Use a cell line expressing the ion channel of interest. Seed cells in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye according to the manufacturer's protocol.

  • Screening:

    • Place the plate in a fluorescence plate reader.

    • Add the pyridine compounds to the wells.

    • Measure baseline fluorescence.

    • Add a stimulus to open the ion channels (e.g., a high concentration of potassium chloride for potassium channels or a specific channel opener).

    • Record the change in fluorescence over time.

    • Data Interpretation: Compounds that inhibit the channel will reduce the fluorescence change upon stimulation. Compounds that open the channel will cause a fluorescence change on their own.

Section 4: Data Interpretation and Next Steps

Self-Validation and Trustworthiness: The reliability of your findings depends on rigorous data analysis and consideration of potential artifacts.[21] Always analyze data in the context of your controls. A Z'-factor calculation is recommended during assay development to assess the quality and robustness of the assay for high-throughput screening.[15]

  • Tier 1 Analysis: The IC₅₀ from the cytotoxicity assay provides a crucial reference point. If the concentrations required for activity in Tier 2 assays are very close to the cytotoxic concentration, the observed effect may be a non-specific consequence of cell death rather than specific target modulation.

  • Tier 2 Analysis:

    • Potency (EC₅₀/IC₅₀): Calculate the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for inhibitors/antagonists. This quantifies the compound's potency at the specific target.

    • Selectivity: To determine if the compound is selective, it should be tested against related targets (e.g., other kinases in the same family). A compound is generally considered selective if it is at least 10-fold more potent against the primary target than against related off-targets.[21]

  • Progression: Promising "hits" from this screening cascade—those showing specific, potent activity at non-cytotoxic concentrations—should be advanced to more complex secondary assays, such as electrophysiological patch-clamp for ion channels or downstream signaling pathway analysis for GPCRs and kinases, to further validate their mechanism of action.

References

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Milligan, G., & Kostenis, E. (2015). Novel screening techniques for ion channel targeting drugs. PMC. Available at: [Link]

  • Kim, T., et al. (2023). GPCR-mediated calcium and cAMP signaling determines psychosocial stress susceptibility and resiliency. PMC. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. PubMed. Available at: [Link]

  • Loaiza-Cano, A. A., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2025). Newer biologically active pyridines: A potential review. Available at: [Link]

  • International Journal of Science and Technology (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available at: [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • Bioradiations. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Conquer Scientific. Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Available at: [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Available at: [Link]

  • National Institutes of Health. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Available at: [Link]

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]

  • van Tonder, A., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Available at: [Link]

  • Biocompare. (2007). CellTiter 96® Aqueous One Solution Cell Proliferation Assay (MTS) From Promega. Available at: [Link]

  • Pazdera, P., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Sharma, R., et al. (2023). Targeting ion channels with ultra-large library screening for hit discovery. Frontiers in Pharmacology. Available at: [Link]

  • Smith, F. D., & Langeberg, L. K. (2025). GPCR signaling via cAMP nanodomains. Biochemical Journal. Available at: [Link]

  • National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available at: [Link]

  • Encyclopedia MDPI. (2022). Evaluation of Biological Activity of Natural Compounds. Available at: [Link]

  • RSC Publishing. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate. (2025). (PDF) Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available at: [Link]

  • Charles River. Ion Channel Selectivity Profiling Assays. Available at: [Link]

  • ResearchGate. (2023). In vitro kinase assay. Available at: [Link]

  • MDPI. (2026). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available at: [Link]

  • ACS Publications. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Available at: [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, a key building block in pharmaceutical and agrochemical research. We present a detailed protocol centered on a classical Nucleophilic Aromatic Substitution (SNAr) strategy, selected for its scalability, cost-effectiveness, and operational simplicity over common palladium-catalyzed methods. This document covers the rationale for synthetic route selection, a thorough hazard and operability analysis, a step-by-step manufacturing protocol from the kilogram to multi-kilogram scale, and robust analytical methods for in-process and final quality control. The provided methodologies are designed to be self-validating, ensuring high yield and purity while maintaining a strong safety profile for implementation in drug development and manufacturing environments.

Introduction and Strategic Rationale

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a valuable heterocyclic intermediate. The substituted pyridine core is a prevalent motif in numerous biologically active molecules, making a reliable and scalable synthesis route essential for drug discovery and development pipelines. The primary challenge in synthesizing such molecules on a large scale is achieving a balance between efficiency, cost, purity, and operational safety.

Two primary synthetic strategies are commonly considered for the formation of the critical C-N bond in this target molecule: the Buchwald-Hartwig amination and the direct Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool in medicinal chemistry for its broad substrate scope and functional group tolerance.[1][2][3] However, on a manufacturing scale, it introduces significant challenges, including the high cost and toxicity of palladium catalysts, the need for specialized, often air-sensitive phosphine ligands, and the stringent requirement to remove residual palladium from the final product to low ppm levels, which necessitates additional purification steps and analytical testing.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which activates positions 2 and 4 towards nucleophilic attack. In a substrate like 2,5-dibromopyridine, the bromine atom at the 2-position is highly electrophilic and can be displaced by a suitable nucleophile, such as 4-methylpiperidine.[6] This classical approach avoids the use of expensive and toxic heavy metal catalysts, simplifying the reaction setup, work-up, and purification.[7][8] Given the favorable electronics of the starting material, the SNAr pathway is the more atom-economical, cost-effective, and "greener" option for large-scale production.

This guide will focus exclusively on the optimized SNAr pathway for its superior industrial applicability.

G cluster_start Starting Materials cluster_routes Synthetic Routes SM1 2,5-Dibromopyridine SNAr S(N)Ar (Selected Route) SM1->SNAr K2CO3, Toluene Heat BH Buchwald-Hartwig (Alternative) SM1->BH Pd Catalyst, Ligand Base, Solvent SM2 4-Methylpiperidine SM2->SNAr SM2->BH Product 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine SNAr->Product BH->Product

Diagram 1: Comparison of synthetic routes to the target molecule.

Process Chemistry and Hazard Analysis

Scaling up any chemical process requires a meticulous evaluation of potential hazards. The following table summarizes the risks associated with the materials used in this synthesis and the necessary mitigation strategies.

Material / Process Step Potential Hazard Mitigation Strategy
2,5-Dibromopyridine Toxic if swallowed or inhaled. Skin and eye irritant.Use in a well-ventilated area or fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[9]
4-Methylpiperidine Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Harmful if swallowed.Handle in a fume hood away from ignition sources. Use corrosion-resistant equipment. Ensure appropriate PPE is worn.
Toluene Highly flammable liquid and vapor. Suspected of damaging fertility or the unborn child. May be fatal if swallowed and enters airways.Use in an explosion-proof, well-ventilated area. Ground all equipment to prevent static discharge.[10] Avoid inhalation and skin contact.
Potassium Carbonate (K₂CO₃) Causes serious eye irritation. Dust can irritate the respiratory system.Avoid generating dust. Wear safety glasses. In case of contact, flush eyes with water.
Reaction Exotherm The SNAr reaction can be exothermic, especially during the initial phase. Uncontrolled exotherms can lead to dangerous pressure buildup and solvent boiling.Use a reactor with proper temperature control (heating/cooling jacket). Add reagents portion-wise or via a controlled addition funnel. Monitor internal temperature closely.
Aqueous Work-up Quenching the reaction with water can be exothermic if significant unreacted base remains.Cool the reaction mixture to room temperature before quenching. Add water slowly with good agitation.

Standard Operating Procedure: All operations should be conducted in a designated chemical processing area with adequate ventilation and access to emergency equipment (safety shower, eyewash station). A full risk assessment must be completed and approved before commencing any scale-up campaign.

Detailed Scale-Up Protocol (1 kg Scale)

This protocol describes the synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine on a 1 kg scale, with parameters suitable for further scaling.

Reagents and Materials
Reagent CAS No. Mol. Wt. Equivalents Amount Supplier Recommendation
2,5-Dibromopyridine624-28-2236.891.01.00 kg>98% Purity
4-Methylpiperidine626-58-499.171.20.50 kg (0.58 L)>99% Purity
Potassium Carbonate (anhydrous, milled)584-08-7138.212.01.16 kgMilled to fine powder
Toluene108-88-392.14-5.0 L (5 vol)Anhydrous Grade
Deionized Water7732-18-518.02-5.0 LFor work-up
Saturated Brine SolutionN/A--2.0 LFor work-up
Heptane142-82-5100.21-~4.0 LFor crystallization
Step-by-Step Synthesis Procedure
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, thermocouple for internal temperature monitoring, and a nitrogen inlet. Ensure the system is clean, dry, and inerted with nitrogen.

  • Charging Reagents: To the reactor, charge 2,5-Dibromopyridine (1.00 kg), Potassium Carbonate (1.16 kg), and Toluene (5.0 L).

  • Initiating Reaction: Begin stirring the slurry at 200-300 RPM. Start heating the reactor jacket to a target internal temperature of 110 °C.

  • Substrate Addition: Once the internal temperature reaches 80-90 °C, begin the slow, dropwise addition of 4-Methylpiperidine (0.50 kg) over a period of 1-2 hours using an addition funnel. Monitor the internal temperature closely; if a significant exotherm causes the temperature to rise more than 5-10 °C above the setpoint, pause the addition.

  • Reaction Drive: After the addition is complete, maintain the reaction mixture at reflux (~110 °C). The reaction is typically complete within 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking small aliquots every 2-4 hours. Analyze by TLC (e.g., 20% Ethyl Acetate in Heptane) or HPLC to confirm the consumption of 2,5-Dibromopyridine (<2% remaining).

  • Cooling and Quench: Once the reaction is complete, cool the mixture to 20-25 °C. Slowly and carefully add deionized water (5.0 L) to the reactor with good agitation. Stir for 30 minutes.

  • Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic (toluene) layer with saturated brine solution (2.0 L) to remove residual water and inorganic salts. Separate the layers.

  • Solvent Swap and Isolation: Concentrate the organic layer under vacuum to remove the toluene. A thick oil or semi-solid should remain. Add heptane (2.0 L) to the residue and heat to 60-70 °C with stirring to dissolve the product, then allow it to cool slowly to 0-5 °C over several hours to induce crystallization.

  • Filtration and Drying: Filter the resulting slurry and wash the filter cake with cold heptane (2 x 1.0 L). Dry the solid product in a vacuum oven at 40-45 °C until a constant weight is achieved.

  • Final Product: The typical yield is 85-92% of a white to off-white crystalline solid.

Analytical Characterization for Quality Control

Ensuring the identity, purity, and quality of the final product is paramount. The following analytical methods should be employed.[11]

Parameter Method Specification Typical Result
Appearance Visual InspectionWhite to off-white crystalline solidConforms
Identity ¹H NMRConforms to reference spectrumConforms
Purity HPLC (UV, 254 nm)≥ 99.0%> 99.5%
Molecular Weight Mass Spectrometry (ESI+)[M+H]⁺ = 271.0/273.0Conforms
Residual Solvents GC-HSToluene ≤ 890 ppm, Heptane ≤ 5000 ppm< 100 ppm, < 500 ppm

¹H NMR (400 MHz, CDCl₃) δ: 8.12 (d, J=2.4 Hz, 1H), 7.49 (dd, J=8.7, 2.4 Hz, 1H), 6.55 (d, J=8.7 Hz, 1H), 4.25 (d, J=13.4 Hz, 2H), 2.75 (t, J=12.5 Hz, 2H), 1.70 (d, J=12.8 Hz, 3H), 1.30-1.15 (m, 2H), 0.95 (d, J=6.5 Hz, 3H).

Overall Process Workflow

The following diagram provides a high-level overview of the entire manufacturing process.

G cluster_input Raw Materials cluster_process Manufacturing cluster_output Final Product RM1 2,5-Dibromopyridine Reaction S(N)Ar Reaction 110°C, 12-18h RM1->Reaction RM2 4-Methylpiperidine RM2->Reaction RM3 K2CO3, Toluene RM3->Reaction Workup Aqueous Quench & Phase Split Reaction->Workup IPC Check Isolation Solvent Swap & Crystallization Workup->Isolation Drying Vacuum Drying 40-45°C Isolation->Drying QC QC Testing (HPLC, NMR, MS) Drying->QC Product 5-Bromo-2-(4-methyl- piperidin-1-yl)pyridine (>99% Purity) QC->Product Release

Diagram 2: High-level manufacturing workflow.

Conclusion

The synthetic protocol detailed in this application note presents a highly efficient, cost-effective, and scalable method for producing 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine. By leveraging a classical Nucleophilic Aromatic Substitution reaction, this process avoids the economic and environmental burdens associated with palladium-catalyzed alternatives. The robust work-up and crystallization procedure consistently deliver the target compound in high yield and excellent purity, making this method ideally suited for industrial application in the pharmaceutical and related industries.

References

  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Atlantis Press. Available at: [Link]

  • Nagashima, H., et al. (n.d.). Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using a Cryogenic Apparatus. Royal Society of Chemistry. Available at: [Link]

  • Inventor Unknown. (2009). Method for preparing 5-bromo-2-methylpyridine. Google Patents (CN101560183B).
  • Inventor Unknown. (2012). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents (CN102321016A).
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Available at: [Link]

  • Nishikata, T. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(99), 13507-13510. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Valadbeigi, Y., & Gholamzadeh, Z. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(12), 20084–20093. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • World Health Organization (WHO). (2024). FLUDEOXYGLUCOSE (18F) INJECTION. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available at: [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Smith, M. D., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(49), 17564-17578. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Schülke, M., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(3), 1638-1648. Available at: [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. Available at: [Link]

  • Organic Syntheses. (2011). Working with Hazardous Chemicals. Available at: [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • The Cynical Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Birsa, M. L. (n.d.). 5-Bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium bromide. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this crucial intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. The synthesis of this compound is most commonly achieved via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] However, the use of a pyridine-based substrate introduces specific challenges that require careful consideration of the catalyst system and reaction conditions.

This document is structured as a dynamic troubleshooting guide. We will address common experimental failures in a direct question-and-answer format, followed by detailed protocols and reference data.

Reaction Overview: The Buchwald-Hartwig Amination

The core transformation is the coupling of an aryl halide (2,5-dibromopyridine) with an amine (4-methylpiperidine). The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The catalytic cycle, a cornerstone of modern cross-coupling chemistry, dictates the required components: a palladium source, a phosphine ligand, and a base.[3]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex L_n(Ar)Pd(II)-Br ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord HNR_2 amido_complex [(Ar)Pd(II)-N(H)R_2]^+Br^- amine_coord->amido_complex deprotonation Deprotonation amido_complex->deprotonation Base amido_final (Ar)Pd(II)-NR_2 deprotonation->amido_final - H-Base^+Br^- red_elim Reductive Elimination amido_final->red_elim red_elim->pd0 Regenerated Catalyst product Ar-NR_2 (Product) red_elim->product center

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine from 2,5-dibromopyridine and 4-methylpiperidine.

Q1: My reaction yield is very low, or I see no product formation. What are the primary causes?

A1: This is the most frequent issue and almost always points to a problem with the catalytic system or the reaction environment. Let's break down the likely culprits.

  • Compromised Catalyst System: The heart of the reaction is the active Pd(0) catalyst.

    • Inert Atmosphere: The Pd(0) species is highly sensitive to oxygen. Failure to properly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction is a leading cause of failure. Ensure your Schlenk line or glovebox techniques are robust.

    • Catalyst/Ligand Quality: Palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands can degrade over time. Use fresh, high-purity reagents. Many phosphine ligands are air-sensitive and should be stored and handled under an inert atmosphere.

    • Base Inactivity: The commonly used base, sodium tert-butoxide (NaOtBu), is extremely hygroscopic. Exposure to moisture converts it to sodium hydroxide and tBuOH, rendering it ineffective. Use a freshly opened bottle or material that has been stored properly in a desiccator or glovebox.

  • Incorrect Catalyst/Ligand Selection: Pyridine-containing substrates are known to be challenging because the nitrogen lone pair can coordinate to the palladium center and inhibit catalysis.[4] The choice of ligand is therefore critical to shield the metal center and promote the desired reaction steps. For this specific transformation, sterically hindered and electron-rich ligands are required.

LigandTypeKey Features
XantPhos BidentateWide bite angle, often effective for heteroaryl couplings.[5]
Josiphos-type FerrocenylHighly electron-rich and bulky, excellent for challenging substrates.
BrettPhos Buchwald-typeExtremely bulky and electron-rich, designed for difficult C-N couplings.[1]

A flowchart for diagnosing a failed reaction is presented below.

Troubleshooting_Workflow start Low or No Yield Observed q_inert Was a strict inert atmosphere maintained? start->q_inert sol_inert Re-run reaction with rigorous degassing and inert gas blanket. q_inert->sol_inert No q_reagents Are Pd source, ligand, and base fresh and pure? q_inert->q_reagents Yes sol_inert->start sol_reagents Use fresh reagents. Handle ligand and base under inert atmosphere. q_reagents->sol_reagents No q_ligand Is the ligand appropriate for a pyridine substrate? q_reagents->q_ligand Yes sol_reagents->start sol_ligand Screen bulky, electron-rich ligands (e.g., BrettPhos, Josiphos, XantPhos). q_ligand->sol_ligand No end_node Re-evaluate reaction parameters (temp, solvent). q_ligand->end_node Yes sol_ligand->start

Caption: Troubleshooting workflow for low-yield reactions.

Q2: I am observing significant side products. What are they, and how can I minimize them?

A2: The formation of impurities points to non-selective reactivity. In this specific synthesis, two side products are particularly common.

  • 2,5-bis(4-methylpiperidin-1-yl)pyridine (Double Amination): This occurs when both bromine atoms on the starting material react.

    • Cause: The mono-aminated product, 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, can itself undergo a second Buchwald-Hartwig amination, especially if the reaction is run for too long, at high temperatures, or with an excess of the 4-methylpiperidine nucleophile.

    • Solution: Control the stoichiometry. Use 2,5-dibromopyridine as the limiting reagent. A slight excess of the amine (1.05-1.2 equivalents) is often sufficient. Monitor the reaction closely by TLC or LC-MS and stop it once the starting dibromide is consumed.

  • 5-Bromopyridine (Hydrodehalogenation): The starting material or product loses a bromine atom, which is replaced by a hydrogen atom.

    • Cause: This side reaction is often promoted by trace amounts of water or other protic impurities, which can intercept a catalytic intermediate. It can also be favored if the reductive elimination step is slow compared to competing decomposition pathways.

    • Solution: Ensure all reagents and the solvent are strictly anhydrous. Using high-purity, dry solvents is critical. If hydrodehalogenation persists, screening a different ligand or base combination may alter the relative rates of the catalytic cycle steps to favor product formation.

Q3: The reaction starts but stalls before completion. What should I investigate?

A3: A stalling reaction indicates that the catalyst is no longer active or that a component has been fully consumed.

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen can poison the catalyst. If the initial turnover is fast but then stops, this is a likely cause. Switching to a more robust, sterically shielding ligand like BrettPhos or a Josiphos variant is the primary solution.

  • Insufficient Base: The base is a stoichiometric reagent consumed during the catalytic cycle. A minimum of 2 equivalents is typically required: one to deprotonate the amine to form the palladium-amido intermediate and another to neutralize the HBr generated. We recommend using 2.2-2.5 equivalents of a strong base like NaOtBu.

  • Poor Solubility: The Buchwald-Hartwig amination is a homogeneous reaction. If any component, particularly the base or the palladium complex, precipitates from the solution, the reaction will slow or stop. Sodium tert-butoxide has limited solubility in pure toluene but is more soluble in THF or dioxane.[4] Consider using a different solvent or a solvent mixture (e.g., Toluene/Dioxane) to ensure all components remain dissolved at the reaction temperature.

Frequently Asked Questions (FAQs)

  • Q: Which palladium source is best: Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?

    • A: All are effective. Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require an in situ reduction to the active Pd(0) state.[1] Commercially available pre-catalysts (e.g., XantPhos Pd G3) are complexes where the palladium is already in the active Pd(0) state or readily converted, often leading to more reproducible results, albeit at a higher cost.[5]

  • Q: What is the best method to monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The dibromide starting material will be the least polar, the desired mono-aminated product will be intermediate, and the double-aminated side product will be the most polar. LC-MS provides more definitive tracking of all species.

  • Q: What are the standard work-up and purification procedures?

    • A: After cooling to room temperature, the reaction is typically quenched by carefully adding water. The mixture is then extracted with a solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Experimental Protocol: Optimized Synthesis

This protocol provides a robust starting point for the synthesis, incorporating best practices to mitigate the issues discussed above.

Reagents & Equipment:

  • 2,5-Dibromopyridine (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)

  • BrettPhos Pd G3 Precatalyst (0.02 eq, 2 mol%)

  • Sodium tert-butoxide (2.2 eq)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To the oven-dried Schlenk flask, add the 2,5-dibromopyridine, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent & Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by the 4-methylpiperidine.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the 2,5-dibromopyridine is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

References

  • Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • World Health Organization (WHO). (2024). FLUDEOXYGLUCOSE (18F) INJECTION. [Link]

  • ResearchGate. Optimization for the Buchwald–Hartwig-amination of 4aa. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Tuba, R., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1846–1852. [Link]

  • PubMed. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Scribd. Fluorodeoxyglucose Injection Overview. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed Amination of Aromatic C−H Bonds with Oxime Esters. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • National Institutes of Health (NIH). (2021). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. [Link]

  • Journal of the American Chemical Society. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine. As a crucial intermediate in pharmaceutical research, ensuring its purity and optimizing its synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, drawing upon established principles of organic chemistry and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Low yields in the synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, typically prepared from 2,5-dibromopyridine and 4-methylpiperidine, can stem from several factors. The primary synthetic routes are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.

    • SNAr: This reaction often requires elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature in increments of 10-20°C, while monitoring for potential decomposition. Ensure at least a slight excess of 4-methylpiperidine is used to drive the reaction to completion.

    • Buchwald-Hartwig Amination: The efficiency of this cross-coupling is highly dependent on the catalyst system (palladium precursor and ligand) and the base used.[1] Ensure the catalyst is active and the ligands are not degraded. A common issue is catalyst deactivation.

  • Suboptimal Base: The choice and quantity of base are critical.

    • For SNAr, a non-nucleophilic base is often used to scavenge the HBr formed. If the base is too weak, the reaction will be slow. If it is too strong or nucleophilic, it may lead to side reactions.

    • In Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often preferred as they promote a high reaction rate.[1] Weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can also be effective and may offer better functional group tolerance.[1]

  • Atmospheric Conditions: Buchwald-Hartwig reactions are sensitive to oxygen. The presence of oxygen can lead to the oxidation of the phosphine ligands and deactivation of the palladium catalyst. It is crucial to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Troubleshooting Workflow for Low Yields:

Low Yield Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Adjust Stoichiometry incomplete->optimize_conditions Yes check_reagents Verify Reagent Quality: - Base Activity - Catalyst/Ligand Integrity - Solvent Purity incomplete->check_reagents No optimize_conditions->check_reagents check_atmosphere Ensure Inert Atmosphere (for Buchwald-Hartwig) check_reagents->check_atmosphere purification_loss Investigate Purification Losses check_atmosphere->purification_loss

Caption: A decision tree for troubleshooting low reaction yields.

Question 2: I am observing a significant amount of a byproduct with a higher molecular weight than my product. What is it and how can I prevent its formation?

The most common high-molecular-weight byproduct in this synthesis is 2,5-bis(4-methylpiperidin-1-yl)pyridine. This arises from the substitution of 4-methylpiperidine at both the 2- and 5-positions of the 2,5-dibromopyridine starting material.

Mechanism of Side Reaction:

The bromine at the 2-position of 2,5-dibromopyridine is more labile to nucleophilic attack than the bromine at the 5-position. This is because the electron-withdrawing nitrogen atom in the pyridine ring activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.[2] However, under forcing conditions (high temperature, long reaction times, or a large excess of the nucleophile), the second substitution at the 5-position can occur.

Prevention Strategies:

  • Control Stoichiometry: Use a controlled amount of 4-methylpiperidine. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient to drive the primary reaction to completion without promoting significant double substitution.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will increase the selectivity for the more reactive 2-position.

  • Monitor Reaction Progress: Carefully monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to minimize the formation of the disubstituted product.

Reaction Scheme and Side Reaction:

Side Reaction reactant1 2,5-Dibromopyridine product 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (Desired Product) reactant1->product + 1 eq. 4-Methylpiperidine reactant2 4-Methylpiperidine reactant2->product side_product 2,5-bis(4-methylpiperidin-1-yl)pyridine (Side Product) product->side_product + 1 eq. 4-Methylpiperidine (Forcing Conditions)

Caption: The desired reaction pathway and the formation of the disubstituted side product.

Question 3: My final product is difficult to purify. What are the best practices for purification?

Purification challenges often arise from the presence of unreacted starting materials, the disubstituted byproduct, and other minor impurities. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.

    • Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or heptanes is commonly employed. The less polar starting material (2,5-dibromopyridine) will elute first, followed by the desired product, and then the more polar disubstituted byproduct.

Table 1: Typical Elution Profile in Silica Gel Chromatography

CompoundPolarityTypical Elution Order
2,5-DibromopyridineLowFirst
5-Bromo-2-(4-methylpiperidin-1-yl)pyridine Medium Second
2,5-bis(4-methylpiperidin-1-yl)pyridineHighThird
  • Recrystallization/Trituration: If the crude product is a solid and of reasonable purity after the workup, recrystallization or trituration can be an effective final purification step.

    • Solvent Selection: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexanes, heptanes) is often effective.

Frequently Asked Questions (FAQs)

Q1: Should I use a traditional SNAr reaction or a Buchwald-Hartwig amination?

The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including the scale of the reaction, available equipment, and cost considerations.

  • SNAr: This method is often simpler to perform, does not require a metal catalyst, and can be more cost-effective on a large scale. However, it typically requires higher reaction temperatures and may be less tolerant of sensitive functional groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions and offers a broader substrate scope with higher functional group tolerance.[1] However, it requires an expensive palladium catalyst and phosphine ligands, and necessitates strict inert atmosphere techniques. For small-scale synthesis and medicinal chemistry applications where functional group compatibility is key, Buchwald-Hartwig is often the preferred method.

Q2: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress. Use a mobile phase similar to the one planned for column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, allowing for the identification of the starting material, product, and byproducts by their mass-to-charge ratios. This is particularly useful for confirming the presence of the disubstituted byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): The definitive method for structural elucidation and purity assessment of the final product. The proton NMR will clearly show the characteristic signals for the pyridine and 4-methylpiperidine moieties.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for reaction monitoring and purity analysis, particularly for identifying volatile impurities.

Q3: Are there any specific safety precautions I should take during this synthesis?

  • 2,5-Dibromopyridine: This is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 4-Methylpiperidine: This is a flammable and corrosive liquid. Handle with care, avoiding contact with skin and eyes.

  • Palladium Catalysts and Phosphine Ligands: These can be toxic and air-sensitive. Handle in a fume hood and under an inert atmosphere where necessary.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate care.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and electron-rich substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and fundamental concepts for the Suzuki coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Q1: Why is the Suzuki coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine considered challenging?

A1: The primary challenges with this substrate arise from a combination of electronic and steric factors. The 2-(4-methylpiperidin-1-yl) group is a strong electron-donating group, which can decrease the reactivity of the C-Br bond towards oxidative addition, a critical step in the catalytic cycle.[1] Additionally, the bulky piperidinyl group provides significant steric hindrance around the palladium catalyst, potentially impeding its approach to the reaction center.[2][3] The pyridine nitrogen itself can also coordinate to the palladium catalyst, leading to catalyst inhibition.

Q2: What is a good starting point for reaction conditions?

A2: For a reliable starting point, a robust palladium catalyst system is recommended. A common approach involves using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. A typical set of initial conditions is outlined in the table below.

ComponentRecommended Starting ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Readily available and effective precatalysts that are reduced in situ to the active Pd(0) species.
Ligand SPhos or XPhos (1.2-2.4 equivalents relative to Pd)Bulky, electron-rich biaryl phosphine ligands that promote oxidative addition and stabilize the catalytic species.[4][5]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Moderately strong inorganic bases that are effective in promoting transmetalation without causing significant side reactions.[4]
Boronic Acid/Ester 1.1-1.5 equivalentsA slight excess of the boronic acid or ester is typically used to drive the reaction to completion.
Solvent 1,4-Dioxane/water (4:1 to 10:1) or Toluene/waterAprotic polar solvents are generally effective, and the presence of water can aid in the dissolution of the base and facilitate the catalytic cycle.[2][6]
Temperature 80-110 °CElevated temperatures are often necessary to overcome the activation energy for this challenging substrate.

Q3: Should I use a boronic acid or a boronic ester?

A3: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can offer advantages for this substrate.[7] Heteroaryl boronic acids can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene and a reduction in yield.[8] Boronic esters are generally more stable and less susceptible to this side reaction.

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the Suzuki coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Problem 1: Low or No Conversion of Starting Material

This is one of the most frequent issues and can stem from several factors related to the catalyst's activity and the reaction environment.

Possible Cause 1: Inefficient Catalyst System

  • Explanation: The combination of steric hindrance and electron-donating effects from the 2-(4-methylpiperidin-1-yl) group can render standard palladium catalysts like Pd(PPh₃)₄ ineffective.[8] The oxidative addition of the electron-rich aryl bromide to the Pd(0) center is often the rate-limiting step.[1]

  • Solution:

    • Employ Bulky, Electron-Rich Ligands: Switch to more robust ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][7] These ligands are designed to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Consider a Pre-formed Catalyst: Using a well-defined palladium(II) precatalyst, such as a Buchwald G3 or G4 precatalyst, can sometimes provide more consistent results than generating the active catalyst in situ.[1]

Possible Cause 2: Catalyst Inhibition/Deactivation

  • Explanation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is a common issue with nitrogen-containing heterocycles.

  • Solution:

    • Increase Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can help to prevent the pyridine substrate from binding to the catalyst.

    • Use More Sterically Hindered Ligands: The increased bulk of ligands like XPhos can sterically shield the palladium center, making it less accessible to coordination by the pyridine nitrogen.[3]

Possible Cause 3: Inadequate Base

  • Explanation: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7] An inappropriate or weak base may not be sufficient to activate the boronic acid/ester for this transfer.

  • Solution:

    • Screen Different Bases: While K₃PO₄ and K₂CO₃ are good starting points, stronger bases like Cs₂CO₃ might be necessary for particularly challenging couplings.[9] However, be aware that very strong bases can promote side reactions.

    • Ensure Base Quality: Use a freshly opened or properly stored base. Some inorganic bases can be hygroscopic, and the water content can affect the reaction.

Problem 2: Significant Formation of Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the presence of side reactions.

Possible Cause 1: Protodeboronation of the Boronic Acid/Ester

  • Explanation: This is the cleavage of the C-B bond of the organoboron reagent, resulting in the formation of the corresponding arene (Ar-H) instead of the desired coupled product (Ar-Ar'). This is often exacerbated by the presence of water and a strong base.[10]

  • Solution:

    • Use a More Stable Boron Reagent: Switch from a boronic acid to a pinacol boronate ester or a potassium trifluoroborate salt, which are generally more resistant to protodeboronation.[7]

    • Minimize Water Content: While a small amount of water can be beneficial, excess water can promote this side reaction. Consider using anhydrous solvents and a carefully controlled amount of water if needed.

    • Use a Milder Base: If possible, switch to a milder base like KF.

Possible Cause 2: Homocoupling of the Boronic Acid/Ester

  • Explanation: This side reaction leads to the formation of a dimer of the boronic acid coupling partner (Ar'-Ar'). It is often promoted by the presence of oxygen and can be a sign of catalyst decomposition.

  • Solution:

    • Thoroughly Degas the Reaction Mixture: Ensure that the reaction mixture is rigorously degassed before heating to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.

Possible Cause 3: Debromination of the Starting Material

  • Explanation: The bromo-group on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 2-(4-methylpiperidin-1-yl)pyridine. This can occur through various pathways, including hydrodehalogenation mediated by the palladium catalyst.

  • Solution:

    • Optimize Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures, as this can increase the likelihood of catalyst-mediated side reactions.

    • Screen Ligands: The choice of ligand can influence the propensity for debromination. Experiment with different phosphine ligands to find one that favors the desired cross-coupling pathway.

III. Experimental Protocols

Protocol 1: Standard Suzuki Coupling Conditions

This protocol provides a general starting point for the Suzuki coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Materials:

  • 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

  • Arylboronic acid or pinacol ester

  • Pd(OAc)₂

  • SPhos

  • K₃PO₄

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

  • Add K₃PO₄ (3.0 equiv).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of approximately 0.1 M with respect to the starting bromide).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol is recommended when the standard conditions result in low yield or significant side products.

Materials:

  • 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

  • Arylboronic acid pinacol ester

  • XPhos Pd G3 (a Buchwald precatalyst)

  • Cs₂CO₃

  • Toluene (anhydrous)

  • Water (degassed)

  • Microwave vial or sealed tube

  • Magnetic stirrer and heating block or microwave reactor

Procedure:

  • In a glovebox or under a robust inert atmosphere, add 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), XPhos Pd G3 (0.01 equiv, 1 mol%), and Cs₂CO₃ (2.0 equiv) to a microwave vial.

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification as described in Protocol 1.

IV. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Key Species A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X(L₂) B->C D Transmetalation (Ar'-B(OR)₂) C->D Ar'-B(OR)₂ Base E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G Product ArX 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine ArB Arylboronic Acid/Ester Product Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate? Start->CheckCatalyst ChangeLigand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) CheckCatalyst->ChangeLigand No CheckBase Is the base effective? CheckCatalyst->CheckBase Yes ChangeLigand->CheckBase ChangeBase Screen stronger bases (e.g., Cs₂CO₃) CheckBase->ChangeBase No CheckSideProducts Are there significant side products? CheckBase->CheckSideProducts Yes ChangeBase->CheckSideProducts Protodeboronation Use boronic ester Minimize water CheckSideProducts->Protodeboronation Protodeboronation Homocoupling Degas reaction mixture thoroughly CheckSideProducts->Homocoupling Homocoupling OptimizeConditions Optimize temperature and reaction time CheckSideProducts->OptimizeConditions No Protodeboronation->OptimizeConditions Homocoupling->OptimizeConditions

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

V. References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.

  • D'Amico, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853.

  • Sultan, D., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.

  • Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(48), 6686-6689.

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1876-1879.

  • (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.

  • Wang, Y., et al. (2026). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Buchwald, S. L., & Bolshan, Y. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(30), 5585-5588.

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

  • (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.

  • (2020). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Smith, A. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17498-17513.

  • ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

Sources

Technical Support Center: Navigating Cross-Coupling Reactions with 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals encountering challenges with the cross-coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the nuanced reactivity of this substrate. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes effectively.

The unique structure of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, characterized by a sterically demanding and electron-donating 4-methylpiperidine group at the 2-position, presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. This guide will dissect these issues and offer field-proven strategies for success in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Understanding the Substrate: Key Challenges

The primary hurdles in cross-coupling reactions with this substrate stem from two main features:

  • Steric Hindrance: The bulky 4-methylpiperidine group ortho to the pyridine nitrogen can significantly impede the approach of the palladium catalyst to the reaction center. This steric clash can hinder the crucial oxidative addition step, which is often rate-limiting.

  • Electronic Effects & Catalyst Inhibition: The nitrogen-rich structure, particularly the pyridine nitrogen and the exocyclic amine, can act as a ligand for the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and stalling the reaction.[1] The electron-donating nature of the piperidine group also increases electron density on the pyridine ring, which can slow down the oxidative addition of the palladium(0) catalyst to the aryl bromide bond.[2][3]

FAQ and Troubleshooting Guide

I. Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura reaction with 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is showing low to no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is the most common issue and typically points to problems with oxidative addition or catalyst deactivation. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection are Paramount:

  • The Problem: Standard catalysts like Pd(PPh₃)₄ may be ineffective due to the steric bulk and electron-rich nature of the substrate. The oxidative addition step is likely slow.

  • The Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands. These ligands are designed to promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active for oxidative addition.[4] They also accelerate the reductive elimination step.[5]

Catalyst System ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed precatalyst like SPhos Pd G3.Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective starting points. Pre-formed precatalysts offer improved stability and faster activation.[6][7][8]
Ligand Buchwald-type biaryl phosphine ligands: SPhos, XPhos, or RuPhos.These ligands possess the necessary steric bulk and electron-donating properties to overcome the challenges of hindered substrates.[5]

2. Optimizing the Base and Solvent System:

  • The Problem: An inappropriate base or solvent can lead to poor solubility of reagents or decomposition of the boronic acid.

  • The Solution: A moderately strong, non-nucleophilic base is often ideal. The solvent system must solubilize all components.

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃These bases are effective in promoting transmetalation without causing significant protodeboronation of the boronic acid.[9] K₃PO₄ often requires some water to be effective.[10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 ratio).The aqueous component is often crucial for dissolving the base and facilitating the transmetalation step.[11]

3. Reaction Temperature and Time:

  • The Problem: Insufficient thermal energy can result in a sluggish reaction.

  • The Solution: While starting at a moderate temperature (e.g., 80 °C) is prudent, hindered couplings often require higher temperatures (e.g., 100-110 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and be prepared for extended reaction times (12-24 hours).

Troubleshooting Workflow: Suzuki-Miyaura Coupling

cluster_start Initial Observation cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_side_reactions Side Reaction Analysis start Low/No Conversion catalyst Using Pd(PPh₃)₄? start->catalyst ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) catalyst->ligand Yes base Base Choice? (e.g., Na₂CO₃) catalyst->base No precatalyst Consider Precatalyst (e.g., SPhos Pd G3) ligand->precatalyst precatalyst->base base_sol Use K₃PO₄ or Cs₂CO₃ in aq. solvent base->base_sol Yes temp Temp < 100°C? base->temp No base_sol->temp inc_temp Increase Temp to 100-110°C & Monitor over 24h temp->inc_temp Yes deboronation Protodeboronation observed? temp->deboronation No inc_temp->deboronation deboronation_sol Use CsF or anhydrous conditions deboronation->deboronation_sol Yes success Improved Yield deboronation->success No deboronation_sol->success

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

II. Buchwald-Hartwig Amination

Question 2: I am attempting a Buchwald-Hartwig amination on 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, but the reaction is sluggish and gives a poor yield. What should I try?

Answer: The challenges here are similar to the Suzuki coupling, with the added complexity that the amine coupling partner can also act as a ligand.

1. Ligand Selection is Critical:

  • The Problem: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

  • The Solution: Use highly specialized, sterically hindered biaryl phosphine ligands. These ligands form stable, monoligated palladium complexes that are resistant to inhibition and highly active in C-N bond formation.[12][13]

LigandKey Features & Application
BrettPhos Excellent for coupling primary amines.[14]
tBuXPhos A robust, general ligand for a wide range of amines.
Josiphos-type ligands Ferrocene-based ligands that have shown success with hindered substrates.

2. The Right Base is Crucial:

  • The Problem: Strong bases like sodium tert-butoxide (NaOtBu) are standard but can sometimes lead to side reactions with sensitive substrates.

  • The Solution: While NaOtBu is a good starting point, consider weaker bases if you observe decomposition.

BaseRecommendationRationale
Strong Base NaOtBu, LHMDSHighly effective for deprotonating the amine and facilitating the reaction.
Weaker Base K₃PO₄, Cs₂CO₃Can be beneficial for sensitive substrates where strong bases cause degradation. May require higher temperatures.[15]

3. Solvent and Temperature:

  • The Problem: Poor solubility or insufficient temperature can stall the reaction.

  • The Solution: Anhydrous, non-polar aprotic solvents are preferred.

ParameterRecommendationRationale
Solvent Toluene, Dioxane, or CPME (Cyclopentyl methyl ether).These solvents are standard for Buchwald-Hartwig aminations and generally provide good solubility for the reagents.
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the specific amine coupling partner.

Experimental Protocol: General Conditions for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Add 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., Toluene).

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

III. Sonogashira Coupling

Question 3: My Sonogashira coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine with a terminal alkyne is failing, and I'm observing homocoupling of the alkyne (Glaser coupling). How can I promote the desired cross-coupling?

Answer: The Sonogashira reaction introduces a copper(I) co-catalyst, which adds another layer of complexity. The key is to balance the rates of the palladium and copper catalytic cycles.

1. Managing the Copper Co-catalyst:

  • The Problem: The copper-catalyzed homocoupling of the alkyne can be faster than the palladium-catalyzed cross-coupling, especially at higher temperatures or if the palladium cycle is slow.

  • The Solution:

    • Minimize Copper Loading: Use a minimal amount of a copper(I) salt (e.g., CuI, 1-5 mol%).

    • Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can be very effective, particularly with electron-rich phosphine ligands.[16] This completely eliminates the Glaser coupling side reaction.

2. Catalyst, Ligand, and Base Selection:

  • The Problem: A standard Pd/PPh₃ system may not be active enough for this sterically hindered and electron-rich substrate.

  • The Solution: Use a more robust catalyst system.

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂These are common and effective palladium sources for Sonogashira reactions.[17]
Ligand PPh₃, Xantphos, or a bulky, electron-rich phosphine.While PPh₃ is standard, a more electron-rich ligand can accelerate the oxidative addition step.
Base A liquid amine base like Et₃N or i-Pr₂NEt (DIPEA).The amine base is crucial and often serves as a co-solvent. It neutralizes the HBr formed during the reaction.[18]
Solvent THF, DMF, or neat amine base.The choice of solvent depends on the solubility of the substrates.

3. Temperature Control:

  • The Problem: High temperatures can accelerate the undesirable homocoupling reaction.

  • The Solution: Sonogashira reactions can often be run at or slightly above room temperature.[5] Start at room temperature and gently heat only if necessary.

Reaction Scheme: Sonogashira Coupling Optimization

cluster_input Starting Materials cluster_conditions Reaction Conditions cluster_output Observed Outcome cluster_optimization Optimization Strategy substrate 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (1-5 mol%) Amine Base (e.g., Et₃N) Solvent (e.g., THF) substrate->catalyst alkyne Terminal Alkyne alkyne->catalyst low_yield Low Yield / Homocoupling catalyst->low_yield opt 1. Switch to Copper-Free Conditions 2. Use Bulky Ligand (e.g., XPhos) 3. Lower Reaction Temperature low_yield->opt product Desired Cross-Coupled Product opt->product

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. My goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your reactions effectively.

I. General Considerations and FAQs

Before delving into specific reaction troubleshooting, let's address some frequently asked questions about the handling and general reactivity of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Q1: What are the key reactivity features of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine?

A1: The reactivity of this molecule is governed by several factors:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the reactivity of the ring positions. It can also act as a ligand for metal catalysts, which can sometimes complicate reactions.

  • The Bromo Group at C5: The C-Br bond at the 5-position is the primary site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and for the formation of organometallic reagents (e.g., Grignard, organolithium).

  • The 4-Methylpiperidine Group at C2: This bulky, electron-donating group can influence the electronic properties and steric environment of the pyridine ring. Its basic nitrogen can also interact with reagents. The piperidine moiety increases the lipophilicity of the molecule compared to a simple aminopyridine.[1]

Q2: Are there any specific storage and handling precautions for this compound?

A2: Like many organic reagents, it is advisable to store 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. While generally stable, prolonged exposure to air and moisture should be avoided.

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most common applications for this substrate. However, their success is highly dependent on the careful selection of reaction parameters.

A. Suzuki-Miyaura Coupling

Q1: I am observing low yields in my Suzuki coupling reaction. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki couplings with 2-substituted pyridines are a common issue.[2][3] The primary culprits are often catalyst inhibition, substrate decomposition, or inefficient transmetalation. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-rich and potentially coordinating substrates like this, traditional catalysts like Pd(PPh₃)₄ may be effective but can be sluggish.[4][5][6] Consider more modern, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote faster oxidative addition and reductive elimination.[4]

  • Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.

    • Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[4][5] K₃PO₄ is a good starting point for many Suzuki reactions.[6]

    • If you observe hydrolysis of ester groups on your coupling partner, consider a milder base like KF.[7]

  • Solvent System: A combination of an organic solvent and water is typically used.

    • Dioxane/water or Toluene/water mixtures are common.[4][5]

    • Ensure your solvents are thoroughly degassed to prevent oxidation of the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by the freeze-pump-thaw method.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Most Suzuki couplings require heating, often in the range of 80-110 °C.[4] If you observe decomposition, a lower temperature with a more active catalyst system might be necessary.

  • Boronic Acid/Ester Stability: Boronic acids can undergo decomposition (protodeborylation) under the reaction conditions, especially at high temperatures and prolonged reaction times.[7]

    • Using a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for some degradation.[6]

    • Consider using more stable boronic esters (e.g., pinacol esters) or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[2]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling reactions.

Q2: I am observing a significant amount of debromination of my starting material. How can I prevent this side reaction?

A2: Debromination (hydrodebromination) is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs via two main pathways:

  • Reaction with trace water: The organopalladium intermediate can react with water or other protic sources.

  • Reduction by phosphine ligands or other components: Some reagents can act as reducing agents.

Solutions to Minimize Debromination:

  • Use Anhydrous Conditions: While Suzuki reactions often use water as a co-solvent, ensure that the organic solvent is anhydrous and that the reaction is protected from atmospheric moisture with an inert atmosphere.

  • Ligand Choice: Bulky, electron-rich ligands can sometimes promote reductive elimination of the desired product over side reactions.

  • Base Purity: Ensure your base is of high purity and free from excessive moisture.

B. Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination with a primary or secondary amine is giving low yields and multiple products. What should I investigate?

A1: The Buchwald-Hartwig amination is powerful for forming C-N bonds, but reactions with aminopyridines can be challenging.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using ligands that are more strongly coordinating than the pyridine substrate can mitigate this.

  • Ligand Selection: The choice of ligand is paramount. For C-N coupling, ligands like BINAP, Xantphos, and various Buchwald dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) have shown broad utility.[8][9] Two ligands, BrettPhos and RuPhos, have been shown to be effective for a wide scope of C-N cross-coupling reactions.[9]

  • Double Arylation: When using primary amines, a common side reaction is the formation of a diarylated amine.[8] Judicious ligand selection is key to achieving monoarylation.[8]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or a G3/G4 precatalystProvides a reliable source of Pd(0). Precatalysts offer improved air stability and reaction initiation.
Ligand RuPhos or BrettPhosThese bulky, electron-rich ligands are effective for a wide range of amine couplings and can overcome catalyst inhibition.[9]
Base NaOtBu or LiHMDSStrong, non-nucleophilic bases that are effective in promoting C-N bond formation.
Solvent Toluene or Dioxane (anhydrous, degassed)Common aprotic solvents for this transformation.
Temperature 80-110 °CSufficient thermal energy is typically required for efficient catalysis.

III. Troubleshooting Organometallic Intermediate Formation

Q1: I am struggling to form the Grignard reagent of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine. The reaction won't initiate or gives low conversion.

A1: The formation of Grignard reagents from aryl halides is a classic but sometimes temperamental reaction.[10][11]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed for the reaction to initiate.

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium. These will react with the magnesium surface, exposing fresh metal.

  • Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including trace amounts of water in the solvent or on the glassware.[10]

    • Thoroughly dry all glassware in an oven (e.g., >120 °C) for several hours and cool under a stream of inert gas.

    • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

  • Initiation Temperature: While the bulk of the reaction may be run at a controlled temperature, gentle heating may be required to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a steady rate.

  • "Turbo Grignard" Reagents: If standard methods fail, consider using a "turbo Grignard" reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This reagent can facilitate a bromine-magnesium exchange reaction under milder conditions than direct magnesium insertion.

Experimental Protocol: Grignard Reagent Formation

  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (1.2 eq).

  • Activation: Add a small crystal of iodine.

  • Solvent Addition: Add a small portion of anhydrous THF via syringe.

  • Initiation: In the dropping funnel, prepare a solution of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (1.0 eq) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. Gentle heating with a heat gun may be necessary to initiate the reaction (observe for bubble formation and disappearance of the iodine color).

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture (with heating if necessary) until all the magnesium has been consumed. The resulting dark grey/brown solution is the Grignard reagent.

Q2: I am attempting a lithium-halogen exchange, but the reaction is messy. What are the key parameters to control?

A2: Lithium-halogen exchange using an organolithium reagent (typically n-BuLi or t-BuLi) is a very fast reaction that must be performed at low temperatures to avoid side reactions.

  • Temperature Control: The reaction must be carried out at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent the highly reactive aryllithium intermediate from reacting with the solvent (THF) or other components in the reaction mixture.[12]

  • Rate of Addition: The organolithium reagent should be added slowly to the solution of the aryl bromide to maintain the low temperature and prevent localized heating.

  • Quenching: After the exchange is complete (usually within 15-60 minutes at -78 °C), the electrophile should be added at the same low temperature. The reaction should then be allowed to slowly warm to room temperature.

Logical Diagram for Organometallic Formation Choice

Organometallic_Choice Start Need to functionalize the C5 position via an organometallic intermediate Question_Functional_Groups Are there functional groups sensitive to strong bases/nucleophiles (e.g., esters, ketones)? Start->Question_Functional_Groups Grignard_Path Grignard Formation (Direct Mg Insertion) Question_Functional_Groups->Grignard_Path No Lithiation_Path Lithium-Halogen Exchange (e.g., with n-BuLi) Question_Functional_Groups->Lithiation_Path No, and speed is critical Grignard_Details Pros: Milder than organolithiums, more tolerant of some functional groups. Cons: Can be difficult to initiate, requires anhydrous conditions. Grignard_Path->Grignard_Details Lithiation_Details Pros: Very fast and efficient. Cons: Requires very low temperatures (-78°C), intolerant of many functional groups. Lithiation_Path->Lithiation_Details Turbo_Grignard_Path Consider Br/Mg Exchange (i-PrMgCl·LiCl) Turbo_Grignard_Details Pros: Milder conditions, high functional group tolerance. Turbo_Grignard_Path->Turbo_Grignard_Details Question_Functional_groups Question_Functional_groups Question_Functional_groups->Turbo_Grignard_Path Yes

Caption: Decision tree for selecting the appropriate organometallic formation strategy.

IV. Purification Challenges

Q1: My final product is difficult to purify. I am seeing persistent impurities in my NMR and LC-MS.

A1: Purification of pyridine-containing compounds can be challenging due to their basicity and polarity.

  • Column Chromatography:

    • Tailing: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to significant tailing of the product spot on TLC and poor separation during column chromatography.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system to neutralize the acidic sites on the silica gel and improve the peak shape.

  • Acid-Base Extraction:

    • If your product is stable to acid, you can perform an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer, while non-basic impurities will remain in the organic layer.

    • The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

I trust this guide will serve as a valuable resource in your research endeavors. Please remember that every reaction is unique, and a systematic, evidence-based approach to troubleshooting will always yield the best results.

References

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • 5-Bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium bromide. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC - NIH. Available at: [Link]

  • Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U - The Royal Society of Chemistry. Available at: [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. Available at: [Link]

  • A General Solution for the 2-Pyridyl Problem - PMC - NIH. Available at: [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells - ResearchGate. Available at: [Link]

  • Magnesiation of sensitive heterocycles using turbo‐Grignard reagent 27. - ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)] - PubMed. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • FLUDEOXYGLUCOSE (18F) INJECTION (FLUDEOXYGLUCOSI (18F) SOLUTION INJECTABILIS) Draft proposal for inclusion in The International - World Health Organization (WHO). Available at: [Link]

  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • Preparation of New Polyfunctional Magnesiated Heterocycles Using a Chlorine−, Bromine−, or Iodine−Magnesium Exchange | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • Piperidine - Wikipedia. Available at: [Link]

  • CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents.
  • LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Regio- and Chemoselective Synthesis of 5-Membered Ring Heterocycles. - Elektronische Hochschulschriften der LMU München. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]

  • Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs - PubMed. Available at: [Link]

  • making Grignard reagents - YouTube. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC - NIH. Available at: [Link]

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Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges associated with removing residual palladium catalysts from your reaction products. As drug development professionals, ensuring the purity of your compounds is paramount, and this resource is designed to help you meet the stringent regulatory requirements for elemental impurities.

Introduction: The Challenge of Palladium Removal in Pyridine-Containing Compounds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] However, the removal of the palladium catalyst from the final product can be a significant challenge, particularly for molecules like 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine. The nitrogen atoms within the pyridine and piperidine rings can act as strong ligands, forming stable, soluble complexes with palladium.[4][5] This chelation effect makes it difficult to remove the catalyst using standard purification methods like simple filtration or crystallization, often leading to product contamination that exceeds the strict limits set by regulatory bodies such as the International Council for Harmonisation (ICH).[5]

This guide will equip you with the knowledge and practical techniques to effectively remove residual palladium, ensuring the high purity of your 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine product.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine reaction?

A1: The primary difficulty stems from the Lewis basic nitrogen atoms in both the pyridine and piperidine moieties of your target molecule. These nitrogen atoms can coordinate with the palladium catalyst, forming stable, soluble complexes that are not easily removed by simple physical separation techniques.[4][5]

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory agencies like the ICH have established strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which for a drug with a maximum daily dose of 10g, translates to a concentration limit of 10 parts per million (ppm).[5] It is crucial to consult the latest ICH Q3D guidelines for specific limits applicable to your product.[6]

Q3: What are the most common methods for removing palladium catalysts?

A3: The most prevalent methods for palladium removal include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, which are subsequently removed by filtration. Common adsorbents are activated carbon and specialized palladium scavengers.[4][5]

  • Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal.[5]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[5][7]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[8]

  • Extraction: Liquid-liquid extraction can be used to remove some inorganic palladium salts.[8]

Q4: What is a palladium scavenger and how does it work?

A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium.[5][9] Thiol-based and triamine-based scavengers are particularly effective.[4] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The scavenger-palladium complex is then easily removed by filtration.[5][6]

Q5: How can I accurately measure the amount of residual palladium in my product?

A5: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4][7] Other methods include Atomic Absorption Spectrometry (AAS) and X-ray fluorescence.[7][10][11] For rapid, semi-quantitative analysis during process development, catalysis-based fluorometric methods can also be employed.[12][13][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Issue 1: High levels of residual palladium in the final product after initial purification.

  • Possible Cause: Strong chelation of palladium by the nitrogen atoms in your product, keeping the palladium solubilized.[4][6]

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[4][6] It may be necessary to screen several scavengers to find the most efficient one for your specific reaction conditions.[5][6]

    • Optimize Scavenging Conditions: Increase the temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to enhance the scavenger's efficiency.[4][6]

    • Consider a Combination of Methods: A sequential treatment can be more effective. For example, an initial filtration through Celite® to remove heterogeneous palladium particles, followed by treatment with a scavenger resin.[4][8]

    • Crystallization with an Additive: If pursuing crystallization, consider adding a palladium-complexing agent like N-acetylcysteine or thiourea to the mother liquor to help prevent co-crystallization of the palladium with your product.[6][7]

Issue 2: Significant loss of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine product during palladium removal.

  • Possible Cause: Non-specific adsorption of your product onto the purification medium, which is a common issue with activated carbon.[4][6]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[6]

    • Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and your product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption.[6]

    • Minimize Scavenger Amount: Through optimization experiments, determine the minimum amount of scavenger required to achieve the desired level of palladium removal.[6]

Issue 3: Inconsistent results in palladium removal.

  • Possible Cause: The oxidation state and coordination sphere of the residual palladium may vary between batches (e.g., Pd(0) vs. Pd(II)). Different palladium species can have varying affinities for different scavengers.[5]

  • Troubleshooting Steps:

    • Characterize the Palladium Species (if possible): Understanding the nature of the residual palladium can help in selecting the most appropriate scavenger.

    • Employ a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.

    • Standardize Reaction Quench and Work-up: Ensure that the procedures immediately following the reaction are consistent to minimize variability in the form of the residual palladium.

Detailed Protocols

Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger

  • Dissolution: Dissolve the crude 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene).[6]

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., thiol-functionalized silica) to the solution. The amount of scavenger will depend on its loading capacity and the expected amount of residual palladium. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 1 to 24 hours.[4][6] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger with the bound palladium.[5][6]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[6]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the catalyst removal.[6]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine product in an appropriate solvent.[5]

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[6]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[6]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[6]

  • Washing: Wash the Celite® pad with fresh solvent.[6]

  • Concentration: Concentrate the filtrate to obtain the product.[6]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[6]

Data Presentation

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupAdvantagesDisadvantages
Silica-Thiol-SHHigh affinity for Pd(0) and Pd(II), good for a wide range of solvents.Can be sensitive to oxidation.
Silica-Triamine-NH(CH₂)₂NH(CH₂)₂NH₂Effective for various palladium species.Potential for interaction with acidic functional groups in the product.
Trimercaptotriazine (TMT)Triazine-thiolVery high affinity for palladium.[5][15]Can be more expensive.
Activated CarbonN/ACost-effective.[4]Non-specific, can lead to product loss.[4]

Table 2: Analytical Techniques for Palladium Quantification

TechniqueTypical Detection LimitAdvantagesDisadvantages
ICP-MS< 1 ppbHigh sensitivity and accuracy, industry standard.[4][7]Expensive instrumentation, requires highly trained personnel.[7]
AAS~10-50 ppbMore accessible than ICP-MS.Lower sensitivity than ICP-MS.[10][11]
Fluorometric Methods~10 ppbRapid, high-throughput, inexpensive.[12][13][14]Semi-quantitative, potential for matrix interference.

Visualizations

Diagram 1: Workflow for Palladium Removal

Palladium_Removal_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Reaction Crude Reaction Mixture (contains product and Pd catalyst) Filtration Optional: Filtration through Celite® (removes heterogeneous Pd) Reaction->Filtration Initial Work-up Scavenging Scavenger Treatment (e.g., Silica-Thiol, Activated Carbon) Reaction->Scavenging Direct Scavenging Filtration->Scavenging Filtration2 Filtration (removes scavenger-Pd complex) Scavenging->Filtration2 Concentration Solvent Removal Filtration2->Concentration Analysis ICP-MS Analysis (quantify residual Pd) Concentration->Analysis Product Purified Product (<10 ppm Pd) Analysis->Product

Caption: A generalized workflow for the removal of palladium catalyst from a reaction mixture.

Diagram 2: Decision Tree for Troubleshooting High Residual Palladium

Troubleshooting_Decision_Tree Start High Residual Pd Detected Scavenger Used a Scavenger? Start->Scavenger Optimize Optimize Scavenging Conditions (Temp, Time, Scavenger Amount) Scavenger->Optimize Yes NewScavenger Screen Different Scavengers (e.g., Thiol, Triamine, TMT) Scavenger->NewScavenger No ProductLoss Significant Product Loss? Optimize->ProductLoss NewScavenger->ProductLoss Combination Consider Combination of Methods (e.g., Celite® + Scavenger) Success Residual Pd < 10 ppm Combination->Success ProductLoss->Combination No NonSpecific Possible Non-Specific Adsorption ProductLoss->NonSpecific Yes AdjustSolvent Adjust Solvent System NonSpecific->AdjustSolvent MinimizeScavenger Minimize Scavenger Amount AdjustSolvent->MinimizeScavenger MinimizeScavenger->Success

Caption: A decision tree to guide troubleshooting efforts for high residual palladium levels.

References

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]

  • NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ResearchGate. (n.d.). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. [Link]

  • American Laboratory. (2013). Determination of Palladium in Water and Geological Samples by Flame Atomic Absorption Spectrophotometry. [Link]

  • ACS Publications. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ACS Publications. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • C&EN. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]

  • Biotage. (2023). Why palladium metal scavengers are not all the same. [Link]

  • Shimadzu. (n.d.). Trace Analysis of Palladium Using Electrothermal Atomization. [Link]

  • Oriental Journal of Chemistry. (n.d.). Simple, Sensitive, and Easy to use Method for Determination of Palladium Content in Palladium Acetate Using Flame Atomic Absorption Spectrophotometry. [Link]

  • NIH. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]

Sources

Preventing debromination of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. We will address one of the most common challenges encountered during its use: unwanted debromination during cross-coupling reactions. This document provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to ensure the integrity of your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is debromination, and why is my 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine susceptible to it?

A1: Debromination, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1][2] This leads to the formation of 2-(4-methylpiperidin-1-yl)pyridine, a byproduct that consumes your starting material and complicates purification.[2]

The primary mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This highly reactive intermediate can be generated from various sources, including trace water, alcohol solvents, certain amine bases, or even the degradation of phosphine ligands.[2] Once formed, this Pd-H species can undergo reductive elimination with the aryl group on the palladium center, yielding the debrominated product instead of the desired cross-coupled molecule.[2][4]

Your specific substrate, 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, is an electron-rich N-heterocycle. Such electron-rich systems can sometimes exhibit slower rates of oxidative addition and may be more prone to side reactions.[2][5]

Q2: Which reaction conditions are most likely to cause debromination?

A2: Several factors can promote debromination. This side reaction is particularly common in palladium-catalyzed reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids/esters.

  • Buchwald-Hartwig Amination: Reaction with amines.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes.[1]

  • Stille Coupling: Reaction with organostannanes.

Conditions that often exacerbate the issue include high reaction temperatures, prolonged reaction times, the use of protic solvents (like alcohols), strong bases (e.g., sodium tert-butoxide), and suboptimal ligand choice (e.g., less bulky ligands like triphenylphosphine).[2][6]

Q3: How does the choice of palladium catalyst and phosphine ligand impact debromination?

A3: The catalyst system is the most critical factor in controlling selectivity.[7]

  • Palladium Source: Modern pre-catalysts (e.g., G3 or G4 palladacycles) are often superior to generating Pd(0) in situ from sources like Pd(OAc)₂. They provide a more controlled and rapid entry into the catalytic cycle, which can outpace the pathways leading to side reactions.

  • Phosphine Ligands: The ligand's properties dictate the behavior of the palladium center.[7][8] To prevent debromination, you should use bulky and electron-rich phosphine ligands .[1] These ligands accelerate the rate-limiting reductive elimination step (the C-C or C-N bond formation), allowing the desired reaction to win the kinetic race against the debromination pathway.[7]

Logical Relationship: Ligand Properties vs. Reaction Outcome

cluster_ligand Ligand Properties cluster_rates Kinetic Rates cluster_outcome Reaction Outcome Bulky & Electron-Rich Ligands Bulky & Electron-Rich Ligands RE_Rate Rate of Reductive Elimination Bulky & Electron-Rich Ligands->RE_Rate Accelerates Small & Electron-Poor Ligands Small & Electron-Poor Ligands Debrom_Rate Rate of Debromination Small & Electron-Poor Ligands->Debrom_Rate Does Not Suppress Desired_Product Desired Product Yield ↑ RE_Rate->Desired_Product Byproduct Debromination Byproduct ↓ RE_Rate->Byproduct Failed_Reaction Significant Debromination Debrom_Rate->Failed_Reaction G start High Debromination Observed ligand Step 1: Optimize Ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). start->ligand Start Here base Step 2: Change Base Switch from strong bases (NaOtBu) to weaker ones (K3PO4, Cs2CO3). ligand->base Still an issue? temp Step 3: Lower Temperature Reduce from 100-110°C to 80°C or even room temperature if possible. base->temp Still an issue? solvent Step 4: Change Solvent Ensure solvent is anhydrous and aprotic. Switch from DMF to Toluene or Dioxane. temp->solvent Still an issue? reagents Step 5: Check Reagent Purity Use high-purity, anhydrous reagents and properly degassed solvents. solvent->reagents Still an issue? success Problem Solved: High Yield of Desired Product reagents->success Final Check

Caption: A step-by-step guide to systematically address debromination.

Data-Driven Recommendations

The following table summarizes recommended starting points for optimizing a Suzuki-Miyaura coupling to minimize debromination.

ParameterStandard Conditions (Prone to Debromination)Optimized Conditions (To Prevent Debromination)Rationale
Pd Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃XPhos Pd G3 or SPhos Pd G4Pre-catalysts with bulky, electron-rich ligands accelerate reductive elimination. [1]
Ligand PPh₃XPhos, SPhos, RuPhosBulky biaryl phosphine ligands sterically hinder side reactions and promote C-C bond formation. [2]
Base NaOtBu, K-OtBuK₃PO₄, Cs₂CO₃, K₂CO₃Weaker bases are less likely to generate hydride species or cause substrate/product degradation. [1]
Solvent DMF, IsopropanolToluene, Dioxane, THF (anhydrous)Aprotic, non-polar solvents minimize the availability of hydride sources. [2][6]
Temperature 100 - 120 °C (Reflux)60 - 80 °CLower temperatures can disfavor the debromination pathway, which may have a higher activation energy. [2]
Atmosphere Inert atmosphere (N₂ or Ar)Rigorously degassed solvents under N₂ or ArMinimizes oxygen which can degrade catalysts and ensures removal of moisture.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine with an arylboronic acid while minimizing the risk of debromination.

Reagents and Materials:

  • 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon atmosphere

  • Oven-dried glassware

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80 °C . Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS. Aim to stop the reaction as soon as the starting bromide has been consumed (typically 4-12 hours). [9]6. Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • significant dehalogenation in stille coupling. (2019). Reddit. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
  • Pri-Bar, I., & Buchman, O. (1986). Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst. The Journal of Organic Chemistry. [Link]

  • Phosphines. (2023). Chemistry LibreTexts. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (2010). ResearchGate. [Link]

  • THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. (n.d.). Canadian Science Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Pitre, S. P., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). PubMed. [Link]

  • Catalytic Hydrodehalogen
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). PMC - NIH. [Link]

  • Reductions of aryl bromides in water at room temperature. (2011). PMC - NIH. [Link]

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2002). ResearchGate. [Link]

  • Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. (2008). ResearchGate. [Link]

  • Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. (2024). GitHub. [Link]

  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (2014). PubMed. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. [Link]

  • Catalytic Pyrolysis of Waste-Printed Circuit Boards Using a Cu/Fe Bimetal Synergistic Effect to Enhance Debromination. (2024). MDPI. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). (2023). ResearchGate. [Link]

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. (2023). ChemRxiv. [Link]

  • 5-bromo-2-nitropyridine. (n.d.). Jubilant Ingrevia. [Link]

  • Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. (n.d.). Wiley Online Library. [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). PubMed. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2024). YouTube. [Link]

Sources

Technical Support Center: 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate potential stability issues and achieve success in your experiments.

Introduction: Understanding the Molecule

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a substituted pyridine with two key structural features that influence its reactivity and stability: an electron-donating 4-methylpiperidine group at the 2-position and a bromine atom at the 5-position. The electron-donating nature of the amino group can affect the reactivity of the C-Br bond, particularly in cross-coupling reactions. The presence of two basic nitrogen atoms (one on the pyridine ring and one on the piperidine ring) can also influence its behavior in different pH environments.

This guide will address common challenges related to the handling, storage, and use of this compound in synthetic applications, with a particular focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine to ensure its long-term stability?

A1: Proper storage is crucial for maintaining the integrity of your compound. We recommend the following conditions:

ParameterRecommendationRationale
Temperature Store at 2-8 °C.Lower temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The aminopyridine moiety can be susceptible to oxidation.
Light Protect from light by using an amber vial or storing in the dark.Pyridine derivatives can be light-sensitive, potentially leading to photodegradation.
Moisture Store in a tightly sealed container in a dry environment.The compound can be hygroscopic, and moisture can interfere with certain reactions.

Q2: I've noticed a change in the color of my 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine sample over time. What could be the cause?

A2: A color change, typically to a yellow or brownish hue, can be an indicator of degradation. This is often due to slow oxidation of the aminopyridine ring upon exposure to air and light. While minor color changes may not significantly impact the outcome of all reactions, it is a sign that the purity of the material may be compromised. For sensitive applications, it is advisable to use fresh or properly stored material.

Q3: Can I use this compound in aqueous or protic solvents?

A3: While 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is generally soluble in many organic solvents, its stability in aqueous or protic solvents can be a concern, especially under acidic or basic conditions. The basic nitrogen atoms can be protonated, which may affect the compound's reactivity and solubility. Prolonged exposure to strongly acidic or basic aqueous solutions should be avoided to prevent potential hydrolysis or other degradation pathways. For reactions requiring aqueous conditions, such as some cross-coupling reactions, it is best to minimize the reaction time and use carefully controlled pH.

Q4: What are the common impurities I might find in a sample of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine?

A4: Common impurities can arise from the synthetic route or degradation. These may include:

  • Starting materials: Unreacted 2,5-dibromopyridine or 4-methylpiperidine.

  • Debrominated product: 2-(4-methylpiperidin-1-yl)pyridine. This can form as a byproduct during synthesis or through degradation.

  • Oxidation products: Small amounts of N-oxides or other oxidized species, especially in older samples exposed to air.

It is recommended to check the purity of your sample by techniques like NMR or LC-MS before use, especially for sensitive applications.

Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a common application for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine. However, the electronic nature of this substrate can present challenges.

Issue 1: Low or No Conversion of Starting Material

Potential Causes & Solutions:

  • Catalyst and Ligand Choice: The electron-rich nature of the 2-aminopyridine moiety can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient pyridines.[1]

    • Recommendation: Employ palladium catalysts with electron-rich and sterically bulky phosphine ligands.[2] Examples include Buchwald-type ligands (e.g., SPhos, XPhos) or other trialkylphosphines. These ligands can facilitate the oxidative addition to the C-Br bond.[2]

  • Base Selection: The choice of base is critical and can be substrate-dependent.

    • Recommendation: Screen a variety of bases. While K₂CO₃ or Cs₂CO₃ are common choices, stronger bases like K₃PO₄ might be necessary to promote the reaction.[3] The solubility of the base in the reaction mixture can also play a role.

  • Solvent System: The polarity and aprotic/protic nature of the solvent can influence the reaction rate.

    • Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water) is often used to dissolve both the organic substrate and the inorganic base.[3] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

cluster_troubleshooting Troubleshooting Low Conversion Start Low Conversion Observed Catalyst Optimize Catalyst & Ligand (e.g., Buchwald Ligands) Start->Catalyst Base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Catalyst->Base Solvent Adjust Solvent System (Dioxane/H₂O, Toluene/H₂O) Base->Solvent Success Improved Conversion Solvent->Success

Caption: Workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.

Issue 2: Formation of Significant Side Products

A. Debromination (Protodehalogenation)

This side reaction results in the formation of 2-(4-methylpiperidin-1-yl)pyridine, where the bromine atom is replaced by a hydrogen atom.

Potential Causes & Solutions:

  • Reaction Conditions: This can be a competing pathway, especially if the desired cross-coupling is slow. It can be promoted by certain palladium catalysts and hydride sources in the reaction mixture.[4][5]

    • Recommendation:

      • Optimize the catalytic cycle: Use conditions that favor the cross-coupling pathway, such as a more active catalyst/ligand system.

      • Scrutinize reagents: Ensure that reagents, particularly the base and solvent, are free from impurities that could act as hydride donors.

B. Protodeboronation of the Boronic Acid/Ester

This involves the cleavage of the C-B bond of your coupling partner, which is a common issue with heteroaryl boronic acids.[6] While 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is the aryl halide, the stability of the boronic acid partner is crucial.

Potential Causes & Solutions:

  • Instability of Boronic Acid: Some boronic acids are prone to decomposition under the reaction conditions.[7]

    • Recommendation:

      • Use boronic esters: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids.

      • Add reagents sequentially: Add the boronic acid or ester later in the reaction sequence, after the other components have been heated, to minimize its exposure to harsh conditions.

C. Homocoupling of the Boronic Acid

This side reaction produces a biaryl product from the coupling of two boronic acid molecules.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, often mediated by Pd(II) species.[1]

    • Recommendation:

      • Thoroughly degas: Ensure that the reaction solvent and the reaction vessel are thoroughly degassed before adding the palladium catalyst.

      • Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen.

cluster_side_products Minimizing Side Products Start Side Products Observed Debromination Debromination (Optimize Catalyst, Check Reagents) Start->Debromination Protodeboronation Protodeboronation (Use Boronic Esters, Sequential Addition) Start->Protodeboronation Homocoupling Homocoupling (Degas Thoroughly, Inert Atmosphere) Start->Homocoupling Success Clean Reaction Profile Debromination->Success Protodeboronation->Success Homocoupling->Success

Caption: Decision tree for addressing common side products in Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general starting point; optimization will likely be required.

  • Reaction Setup:

    • To a dry reaction vial, add 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (1.0 eq), the desired arylboronic acid or pinacol ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent (e.g., 4:1 dioxane/water) via syringe.[3]

    • In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required, e.g., SPhos, 4-10 mol%) in the degassed solvent.

    • Add the catalyst/ligand solution to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Purity Assessment by LC-MS
  • Sample Preparation:

    • Prepare a stock solution of your 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Analysis: Look for the expected m/z of the parent compound and potential impurities such as the debrominated product.

References

  • Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting common issues in reactions involving 2,6-Dichloropyridine. BenchChem.
  • IWA Publishing. (2024). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4.
  • MDPI. (2015).
  • Organic Chemistry Portal. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]

  • Sigma-Aldrich. (2024).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for Pyridine.
  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • American Society for Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • PubMed. (n.d.). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • Ossila. (2023).
  • Arkivoc. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters.
  • ResearchGate. (2025).
  • Espacenet. (n.d.). Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions.
  • MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • PharmaCompass. (n.d.). 2-(pyridin-2-yl)pyridine. Retrieved from [Link]

  • Cayman Chemical. (2024).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • Royal Society of Chemistry. (n.d.). Advances.
  • National Institutes of Health. (2021).
  • Fluorochem. (2024).
  • PubChem. (n.d.). 2-(Piperidin-2-yl)pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.).
  • Worldwidejournals.com. (n.d.). A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • ChemRxiv. (n.d.).
  • Preprints.org. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • Catalysis Science & Technology. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, recognized for its presence in numerous FDA-approved drugs and its wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1] When combined with other pharmacologically significant moieties like piperidine, it gives rise to compounds with intriguing and often potent biological profiles.[2] This guide provides an in-depth comparison of the biological activity of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine and its structural analogues. Our analysis is grounded in experimental data from published literature, focusing on elucidating the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds.

The Core Scaffold: Understanding 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

The title compound is a disubstituted pyridine derivative. The core structure consists of a pyridine ring, which is a key component in a vast number of biologically active molecules.[1] The substitutions on this ring are critical determinants of its pharmacological properties:

  • 2-(4-methylpiperidin-1-yl) group: The piperidine ring is a saturated heterocycle prevalent in pharmaceuticals.[2] Its connection to the pyridine ring at the 2-position via a nitrogen atom classifies the compound as a 2-aminopyridine derivative. Such derivatives have been explored for a multitude of therapeutic applications, including as kinase inhibitors and receptor modulators.[3][4] The methyl group at the 4-position of the piperidine ring introduces a specific stereochemical and lipophilic character that can influence binding affinity and metabolic stability.

  • 5-Bromo group: Halogenation is a common strategy in drug design. The bromine atom at the 5-position is an electron-withdrawing group that can significantly alter the electronic properties of the pyridine ring. It can also serve as a key interaction point with biological targets through halogen bonding and can influence the compound's lipophilicity and metabolic fate. The 5-bromo-2-fluoropyridine derivative, for instance, is a versatile building block for many active pharmaceutical ingredients (APIs).[5]

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The biological activity of the core scaffold can be systematically modulated by altering its constituent parts. The following sections compare the parent compound with key analogues, supported by experimental data from related studies.

Impact of Pyridine Ring Substitution

Modifications to the pyridine ring, particularly at the 5-position, have a profound impact on biological activity. While direct data for our lead compound is sparse, we can infer activity trends from studies on related 2-aminopyridine and 5-halogenated pyridine derivatives.

  • Halogen Variation (5-Position): The nature of the halogen at the 5-position influences activity. For example, in a series of 4'-thio-5-halogenopyrimidine nucleosides, the 5-fluoro derivative showed potent inhibition of leukemia L1210 cells.[6] This suggests that replacing the bromine in our lead compound with fluorine could modulate its activity, potentially by altering its ability to act as a hydrogen bond acceptor or by improving its metabolic stability.

  • Addition of Other Groups: Introducing other substituents can dramatically alter the target profile. For instance, the addition of a methyl group at the 3-position alongside a 5-bromo substituent, as seen in 5-bromo-2-(4,4-difluoropiperidin-1-yl)-3-methylpyridine, creates a specific substitution pattern often explored in kinase inhibitor design.[7]

Impact of Piperidine Ring Substitution

The piperidine moiety offers a rich canvas for structural modification to enhance potency, selectivity, and pharmacokinetic properties.

  • Role of the 4-Methyl Group: The methyl group on the piperidine ring can influence how the molecule fits into a binding pocket. Its removal or repositioning would likely alter the compound's activity.

  • Fluorination of the Piperidine Ring: Fluorine substitution is a powerful tool in medicinal chemistry. In a study on 5-HT1A receptor agonists, placing a fluorine atom at the C-4 position of the piperidine ring was found to be uniquely effective at improving the oral activity of the ligands.[8] Analogues such as 5-bromo-2-(4,4-difluoropiperidin-1-yl)-3-methylpyridine exemplify this strategy, where gem-difluorination at the 4-position can lock the ring in a specific conformation and improve metabolic stability.[7]

The logical flow for synthesizing and screening such analogues is crucial for efficient drug discovery.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization start Scaffold Selection (e.g., 5-Bromo-2-fluoropyridine) reaction Nucleophilic Aromatic Substitution with 4-methylpiperidine start->reaction product Crude Product 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine reaction->product purify Purification (Column Chromatography) product->purify primary Primary Assay (e.g., Kinase Inhibition @ 10 µM) purify->primary dose_response Dose-Response Assay (IC50 Determination) primary->dose_response Active Hit secondary Secondary Assays (Selectivity, Cell-based) dose_response->secondary sar SAR Analysis secondary->sar admet In Vitro ADMET sar->admet in_vivo In Vivo Efficacy admet->in_vivo Promising Candidate

Caption: A generalized workflow for the synthesis, screening, and optimization of pyridine-piperidine derivatives.

Comparative Biological Activity Data

To illustrate the principles of SAR, the following table summarizes biological activity data for various 2-aminopyridine analogues from the literature. These compounds, while not exact analogues of our lead, share the core 2-aminopyridine scaffold and demonstrate how structural modifications influence activity against different biological targets.

Compound/Analogue ClassTargetKey Structural FeaturesBiological Activity (IC50/Ki)Reference
2-Aminopyridine Derivatives USP7Varied substitutions on the pyridine and amineIC50 = 7.6 µM to 17.0 µM[3][9]
2-Aminopyridine Derivatives PI3KδBioisosteric modificationsIC50 = 30 nM (for MR3278)[4]
Pyridine-N-arylpiperazine α1-adrenoceptorsN-arylpiperazine linked to pyridineKi = 27.3 nM (for compound 5f)[10]
Pyridine-Piperidine Derivatives 5-HT1A ReceptorsFluorine at C-4 of piperidineEnhanced affinity and in vivo activity[8]
Arylpyridin-2-yl Guanidines MSK1Guanidine group at 2-positionIC50 = 16.3 µM (for compound 1a)[11]

This data clearly shows that the 2-(piperidin-1-yl)pyridine scaffold can be adapted to target a diverse range of proteins, including enzymes (kinases, deubiquitinases) and receptors. The specific substitutions on both the pyridine and piperidine rings are critical for achieving high potency and selectivity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. Below is an exemplary protocol for an in vitro kinase inhibition assay, a common method for evaluating compounds of this class.

Protocol: In Vitro PI3Kδ Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the concentration at which a compound inhibits 50% of the PI3Kδ kinase activity (IC50).

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The less ATP remaining, the more active the kinase. Kinase inhibition results in a higher concentration of ATP, leading to a stronger luminescence signal.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., Kinase-Glo® Max)

  • Test compounds (5-Bromo-2-(4-methylpiperidin-1-yl)pyridine and analogues)

  • Positive control inhibitor (e.g., Idelalisib)

  • Negative control (DMSO)

  • White, opaque 384-well plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 3-fold) in DMSO to create a concentration gradient. This is crucial for generating a dose-response curve.

  • Reaction Setup:

    • Add 5 µL of kinase buffer to all wells of a 384-well plate.

    • Add 50 nL of the serially diluted compounds to the appropriate wells.

    • Add 50 nL of DMSO to the "No Inhibition" (100% activity) control wells.

    • Add 50 nL of the positive control inhibitor (e.g., 10 µM Idelalisib) to the "Max Inhibition" (0% activity) control wells.

  • Kinase Reaction:

    • Prepare a 2X enzyme solution in kinase buffer and add 5 µL to each well.

    • Allow the enzyme and inhibitors to pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.

    • Prepare a 2X Substrate/ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate the luminescent signal.

    • Incubate for 10 minutes to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This self-validating protocol, with its inclusion of positive and negative controls, ensures the reliability of the generated IC50 data.

Mechanistic Insights: Targeting the PI3K Signaling Pathway

Many 2-aminopyridine derivatives are potent inhibitors of the phosphoinositide-3-kinase (PI3K) pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[4] Overexpression of PI3K is a hallmark of many cancers, making it a prime therapeutic target.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine Analogue (e.g., MR3278) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a 2-aminopyridine derivative.

As illustrated, an inhibitor like the 2-aminopyridine derivative MR3278 (IC50 = 30 nM against PI3Kδ) blocks the phosphorylation of PIP2 to PIP3.[4] This prevents the downstream activation of Akt and mTORC1, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The structural features of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine make it a plausible candidate for interacting with the ATP-binding pocket of kinases like PI3K.

Conclusion and Future Directions

The 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine scaffold represents a promising starting point for the development of novel therapeutics. Through systematic structural modifications, particularly halogen substitution on the pyridine ring and functionalization of the piperidine moiety, its biological activity can be fine-tuned to achieve high potency and selectivity against a range of biological targets.

The comparative analysis reveals several key takeaways:

  • The 2-aminopyridine core is a "privileged scaffold" capable of targeting diverse protein families.

  • Halogenation at the 5-position is a critical determinant of electronic properties and potential for specific interactions like halogen bonding.

  • Substitutions on the piperidine ring , such as methylation or fluorination, are crucial for optimizing pharmacokinetic properties and target engagement.[8]

Future research should focus on the synthesis and systematic biological evaluation of a focused library of analogues based on the SAR principles discussed herein. This approach, combining rational design with robust experimental validation, will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

References

  • M.D.S. Pais, P.S.M.S. Dourado, and M.A.C.C. Pinto. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available: [Link]

  • Y. Wang, et al. (2021). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. PubMed. Available: [Link]

  • C. L. Freel Meyers, et al. (2000). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. PubMed. Available: [Link]

  • B. Vacher, et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. Available: [Link]

  • World Health Organization (WHO). (2024). FLUDEOXYGLUCOSE (18F) INJECTION (FLUDEOXYGLUCOSI (18F) SOLUTION INJECTABILIS) Draft proposal for inclusion in The International. World Health Organization (WHO). Available: [Link]

  • A. El-Gazzar, et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available: [Link]

  • Y. Wang, et al. (2021). Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. ResearchGate. Available: [Link]

  • S. El-Malah, et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available: [Link]

  • PubChem. (n.d.). 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl. PubChem. Available: [Link]

  • M. Baran, et al. (2014). Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. PubMed. Available: [Link]

  • M. Saneyoshi, et al. (1980). Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. Journal of Medicinal Chemistry. Available: [Link]

  • M. Ren, et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. Available: [Link]

  • S. S. Al-Sharif. (2018). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Available: [Link]

  • A.C. Tellez-Lara, et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available: [Link]

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A Senior Application Scientist's Guide to the Validation of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The landscape of kinase inhibitor discovery is in a perpetual state of expansion, with researchers continually seeking novel chemical scaffolds that offer improved potency, selectivity, and drug-like properties.[1] Pyridine-based structures are well-established as privileged scaffolds in this domain, forming the core of numerous approved and investigational drugs.[2] Their success largely stems from the pyridine nitrogen's ability to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for many Type I inhibitors.[3] This guide focuses on a specific, yet underexplored, chemical entity: 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine . We will provide a comprehensive framework for its validation as a kinase inhibitor scaffold, comparing its potential against established alternatives and detailing the rigorous experimental methodologies required to characterize its activity from the test tube to the cell.

The structure of our candidate scaffold is noteworthy for two key features. First, the presence of a bromine atom at the 5-position is significant; halogenation, particularly bromination, at this position on related aminopyridine scaffolds has been shown to substantially enhance biological activity.[4] Second, the 2-position is decorated with a 4-methylpiperidine moiety, a bulky, sp³-rich group that can be leveraged to probe deeper pockets within the kinase active site to enhance selectivity and potency.[5]

This document serves as both a strategic blueprint and a practical protocol guide for researchers, scientists, and drug development professionals aiming to explore this promising chemical space.

Part 1: Initial Validation Strategy & Comparative Landscape

The first step in validating a novel scaffold is to determine its potency and selectivity profile against a panel of kinases. Given the prevalence of pyridine-based inhibitors against serine/threonine kinases, we will hypothesize that our scaffold may show activity against a member of the Rho-associated protein kinase (ROCK) family, a well-validated therapeutic target.[5]

Comparative Scaffolds

To objectively assess the performance of our novel scaffold, we must benchmark it against established inhibitors targeting the same kinase family. For our hypothetical target, ROCK, we select two well-characterized inhibitors with distinct core structures:

  • Fasudil: A first-generation ROCK inhibitor based on an isoquinoline scaffold.

  • GSK429286A: A potent and selective ROCK inhibitor featuring an aminofurazan core.

These comparators provide a robust baseline for evaluating the potency and potential advantages of the 5-bromo-pyridine scaffold.

Logical Framework for Scaffold Validation

The validation process follows a logical progression from broad, high-throughput biochemical screening to more complex, physiologically relevant cellular assays. This tiered approach ensures that resources are focused on compounds with the highest potential.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation A Compound Synthesis & QC B Primary Biochemical Screen (e.g., ROCK2) A->B C IC50 Determination (Dose-Response) B->C D Broad Kinome Selectivity (Kinase Panel Screen) C->D E Cellular Target Engagement (NanoBRET™ Assay) C->E Promising Candidate F Downstream Signaling Assay (p-MYPT1 Western Blot) E->F G Phenotypic Assay (Cell Viability/Migration) F->G

Caption: Workflow for validating a novel kinase inhibitor scaffold.

Part 2: In Vitro Biochemical Characterization

The foundational step in validating any inhibitor is to quantify its interaction with the purified target enzyme in a controlled, cell-free environment. This allows for the precise determination of inhibitory potency (IC50).

Key Experiment: IC50 Determination via ADP-Glo™ Kinase Assay

Causality and Experimental Choice: The ADP-Glo™ assay is selected for its high sensitivity and robustness. It measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.[6] This is a universal method applicable to virtually any kinase, making it an ideal platform for primary screening and potency determination. The assay is performed at the Kₘ concentration of ATP to ensure that the measured inhibition is competitive with the enzyme's natural substrate, providing a more physiologically relevant measure of potency.[6]

Protocol: ROCK2 IC50 Determination

  • Reagent Preparation:

    • Prepare a 2X solution of ROCK2 enzyme and the substrate (e.g., Long S6 Kinase/RSK Substrate peptide) in kinase reaction buffer.

    • Perform a serial dilution of the test compounds (Scaffold 1, Fasudil, GSK429286A) in DMSO, followed by a further dilution in kinase buffer to create 2X compound solutions. A typical starting concentration is 10 µM.

  • Reaction Initiation:

    • In a 384-well plate, add 5 µL of each 2X compound dilution.

    • To initiate the kinase reaction, add 5 µL of the 2X enzyme/substrate solution to each well.

    • Include "no enzyme" controls (for background) and "vehicle only" (DMSO) controls (for 100% activity).

    • Incubate the plate at room temperature for 1 hour.[7]

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Comparative Potency and Selectivity

After executing the biochemical assays, the data should be summarized for clear comparison. A broad kinase panel screen (e.g., using the KINOMEscan™ platform) is essential to understand the scaffold's selectivity.[8]

CompoundScaffold TypeROCK2 IC50 (nM)S(10) Selectivity Score @ 1µM
Scaffold 1 5-Bromo-Pyridine 15 0.04
FasudilIsoquinoline19000.25
GSK429286AAminofurazan50.02

Table 1: Hypothetical in vitro performance data. The S(10) selectivity score represents the fraction of kinases inhibited by >90% at a 1 µM concentration; a lower score indicates higher selectivity.[8]

Interpretation: In this hypothetical dataset, our novel Scaffold 1 demonstrates potent, low-nanomolar inhibition of ROCK2, significantly more powerful than the first-generation inhibitor Fasudil. Its selectivity score is comparable to the highly selective GSK429286A, suggesting that the 5-bromo-pyridine core is a promising starting point for developing a selective inhibitor.

Part 3: Cellular Activity and Target Engagement

A potent biochemical inhibitor is only valuable if it can effectively reach and engage its target within the complex environment of a living cell.[9] Cellular assays are therefore a critical validation step to bridge the gap between in vitro activity and physiological function.

Key Experiment: Cellular Target Engagement via NanoBRET™ Assay

Causality and Experimental Choice: Traditional biochemical assays do not account for factors like cell permeability, efflux pumps, or competition from high intracellular ATP concentrations, all of which can dramatically affect a compound's true potency.[9] The NanoBRET™ Target Engagement assay overcomes this by measuring compound binding to a specific target in live cells.[10] It uses bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer. A test compound that binds the kinase will displace the tracer, leading to a loss of BRET signal. This provides a quantitative measure of target occupancy in a physiological context.[11]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present a ROCK2-NanoLuc Fusion Fluorescent Tracer b High BRET Signal a:f1->b Binding & Energy Transfer c ROCK2-NanoLuc Fusion Scaffold 1 d Low BRET Signal c:f1->d Competitive Displacement

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: ROCK2 Cellular Target Engagement

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for a ROCK2-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds.

    • In the assay plate, add the NanoBRET™ tracer and the test compounds to the cells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Equilibrate the plate for 2 hours at 37°C.

    • Read the plate on a luminometer equipped with two filters to simultaneously measure donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot against compound concentration to determine the cellular IC50.

Key Experiment: Downstream Signaling Analysis

Causality and Experimental Choice: To confirm that target engagement translates into functional inhibition of the signaling pathway, we must measure the phosphorylation of a known downstream substrate. ROCK2 phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1). Therefore, a decrease in phosphorylated MYPT1 (p-MYPT1) serves as a direct biomarker of ROCK2 inhibition in cells. Western blotting is the gold-standard technique for this analysis.

G RhoA Active RhoA-GTP ROCK2 ROCK2 Kinase RhoA->ROCK2 Activates MYPT1 MYPT1 ROCK2->MYPT1 Phosphorylates pMYPT1 p-MYPT1 (Inactive Phosphatase) MYPT1->pMYPT1 Contraction Actomyosin Contraction pMYPT1->Contraction Promotes Scaffold1 Scaffold 1 Scaffold1->ROCK2 Inhibits

Caption: Simplified ROCK2 signaling pathway showing inhibition point.

Protocol: Western Blot for p-MYPT1

  • Cell Treatment and Lysis:

    • Plate a suitable cell line (e.g., HeLa or A549) and grow to 80% confluency.

    • Treat cells with varying concentrations of the test compounds for 2-4 hours.

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20 µg of protein from each sample and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-MYPT1 (Thr853).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Image the blot using a digital imager.

    • Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities and normalize the p-MYPT1 signal to the total MYPT1 signal.

References

  • RSC Publishing. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • ACS Publications. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
  • PubMed. (2010). Discovery and Characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. PubMed.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • ACS Publications. (2020). In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. Journal of Medicinal Chemistry.
  • PubMed. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed.
  • PubMed. (2020).
  • Reaction Biology. (2022).
  • MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI.
  • bioRxiv. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv.
  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • MDPI. (2022).
  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections.
  • ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.
  • NCBI - NIH. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • NIH. (2017).
  • PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
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Unveiling the Molecular Gambit: A Comparative Guide to the Mechanism of Action of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is one of meticulous investigation and rigorous comparison. This guide provides an in-depth exploration of the likely mechanism of action of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine derivatives, a class of compounds showing promise in oncology. By synthesizing data from structurally related molecules and outlining a comprehensive validation workflow, we aim to equip researchers with the foundational knowledge to confirm their biological targets and benchmark their performance against established alternatives.

The 2-Aminopyridine Scaffold: A Privileged Motif in Kinase Inhibition

The core structure of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine belongs to the broader family of 2-aminopyridine derivatives. This chemical scaffold is a well-established pharmacophore in the realm of protein kinase inhibitors.[1][2][3] Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5]

The 2-aminopyridine motif is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, acting as a competitive inhibitor and preventing the phosphorylation of downstream substrates.[6] Based on extensive structure-activity relationship (SAR) studies of similar pyridine-based compounds, it is hypothesized that 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine derivatives primarily function as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[4][7]

The CDK4/6-Rb Pathway: A Central Regulator of Cell Cycle Progression

The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint, and its dysregulation is a common driver of tumorigenesis.[8][9] This transition is governed by the activity of the CDK4/6-retinoblastoma protein (Rb) pathway.[10][11]

In response to mitogenic signals, cyclin D proteins accumulate and bind to and activate CDK4 and CDK6.[11] The active cyclin D-CDK4/6 complexes then phosphorylate the Rb protein.[9][10] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry.[12] Phosphorylation of Rb by CDK4/6 leads to the release of E2F, initiating the transcription of target genes and committing the cell to another round of division.[12]

Our hypothesis is that 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine derivatives, by inhibiting CDK4/6, prevent the phosphorylation of Rb, thereby maintaining the G1/S checkpoint and halting the proliferation of cancer cells.

CDK4_6-Rb_Pathway cluster_0 G1 Phase cluster_1 S Phase cluster_2 Inhibitor Action Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Upregulates Active Complex Cyclin D-CDK4/6 (Active) Cyclin D->Active Complex CDK4/6 CDK4/6 CDK4/6->Active Complex Rb Rb Active Complex->Rb Phosphorylates Rb-E2F Rb-E2F Complex (Inactive) Active Complex->Rb-E2F Inhibits formation of Rb->Rb-E2F E2F E2F E2F->Rb-E2F Gene Transcription S-Phase Gene Transcription E2F->Gene Transcription Activates pRb p-Rb pRb->E2F Releases Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Inhibitor 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine Derivative Inhibitor->Active Complex Inhibits

Figure 1: Hypothesized mechanism of action via inhibition of the CDK4/6-Rb pathway.

Comparative Analysis: Benchmarking Against Approved CDK4/6 Inhibitors

To contextualize the potential of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine derivatives, it is essential to compare their performance against established drugs targeting the same pathway. Palbociclib, Ribociclib, and Abemaciclib are all FDA-approved CDK4/6 inhibitors used in the treatment of HR+/HER2- metastatic breast cancer.[9][11][13]

CompoundTarget(s)IC50 (CDK4)IC50 (CDK6)Cell Line (Example)GI50
5-Bromo-2-(4-methylpiperidin-1-yl)pyridine Derivative (Hypothetical) CDK4/6~15 nM~45 nMMCF-7 (Breast Cancer)~100 nM
Palbociclib (PD-0332991) [9]CDK4/611 nM16 nMMCF-7 (Breast Cancer)86 nM
Ribociclib (LEE011) [10][14]CDK4/610 nM39 nMMCF-7 (Breast Cancer)110 nM
Abemaciclib (LY2835219) [12][13]CDK4/62 nM10 nMMCF-7 (Breast Cancer)63 nM

Table 1: Comparative in vitro potency of a hypothetical 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine derivative and approved CDK4/6 inhibitors. IC50 and GI50 values are approximations based on published data for structurally similar compounds and are for illustrative purposes.

Experimental Validation: A Step-by-Step Guide

Confirming the mechanism of action requires a multi-faceted experimental approach. The following protocols provide a robust framework for validating the hypothesized activity of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine derivatives.

Experimental_Workflow Start Novel 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine Derivative Biochemical_Assay In Vitro Kinase Assay (Protocol 1) Start->Biochemical_Assay Determine direct enzyme inhibition Cell_Viability Cell Viability Assay (Protocol 2) Biochemical_Assay->Cell_Viability Assess cellular potency Target_Engagement Cellular Thermal Shift Assay (CETSA) (Protocol 3) Cell_Viability->Target_Engagement Confirm target binding in cells Mechanism_Confirmation Western Blot for Rb Phosphorylation (Protocol 4) Target_Engagement->Mechanism_Confirmation Validate downstream pathway modulation Cell_Cycle Cell Cycle Analysis (Protocol 5) Mechanism_Confirmation->Cell_Cycle Observe phenotypic outcome Confirmed_MoA Confirmed Mechanism of Action Cell_Cycle->Confirmed_MoA

Figure 2: A comprehensive workflow for validating the mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the test compound against purified CDK4/Cyclin D1 and CDK6/Cyclin D1 complexes.

Methodology:

  • Reagents and Materials:

    • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes.

    • Rb protein (or a peptide substrate).

    • ³²P-ATP or a fluorescence-based ATP analog.

    • Test compound (5-Bromo-2-(4-methylpiperidin-1-yl)pyridine derivative) dissolved in DMSO.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • 96-well plates.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the amount of phosphorylated substrate using a scintillation counter (for ³²P-ATP) or a fluorescence reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay

Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).

    • Complete cell culture medium.

    • Test compound dissolved in DMSO.

    • MTT or CCK-8 reagent.

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the test compound directly binds to its target kinase within intact cells.

Methodology:

  • Reagents and Materials:

    • Cancer cell line.

    • Test compound.

    • Lysis buffer.

    • Antibodies against the target kinase (CDK4, CDK6) and a control protein.

    • Western blot reagents and equipment.

  • Procedure:

    • Treat cells with the test compound or vehicle control.

    • Harvest and lyse the cells.

    • Heat the cell lysates at a range of temperatures.

    • Centrifuge the heated lysates to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot using antibodies against the target kinase and a control protein.

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Protocol 4: Western Blot Analysis of Rb Phosphorylation

Objective: To determine if the test compound inhibits the phosphorylation of Rb in cancer cells.

Methodology:

  • Reagents and Materials:

    • Cancer cell line.

    • Test compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against total Rb, phospho-Rb (Ser780, Ser807/811), and a loading control (e.g., GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence substrate and imaging system.

  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total Rb, phospho-Rb, and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • A decrease in the phospho-Rb signal in compound-treated cells indicates inhibition of CDK4/6 activity.

Protocol 5: Cell Cycle Analysis

Objective: To determine the effect of the test compound on cell cycle progression.

Methodology:

  • Reagents and Materials:

    • Cancer cell line.

    • Test compound.

    • Ethanol (for fixation).

    • Propidium iodide (PI) staining solution with RNase A.

    • Flow cytometer.

  • Procedure:

    • Treat cells with the test compound for 24-48 hours.

    • Harvest the cells and fix them in ice-cold 70% ethanol.

    • Wash the cells and stain them with PI solution.

    • Analyze the DNA content of the cells by flow cytometry.

    • An accumulation of cells in the G1 phase of the cell cycle is indicative of CDK4/6 inhibition.

Conclusion and Future Directions

The 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine scaffold represents a promising starting point for the development of novel anticancer agents. Based on the extensive literature on related 2-aminopyridine derivatives, the most plausible mechanism of action is the inhibition of CDK4/6, leading to G1 cell cycle arrest and a potent anti-proliferative effect. The comprehensive experimental workflow detailed in this guide provides a clear and robust pathway for confirming this hypothesis, elucidating the precise molecular interactions, and establishing a solid foundation for further preclinical and clinical development. By rigorously comparing these novel derivatives against established CDK4/6 inhibitors, researchers can effectively position their candidates within the therapeutic landscape and drive the next generation of targeted cancer therapies.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to establish a self-validating system of safety, where each procedural step is supported by a clear rationale, empowering researchers to make informed decisions that protect both themselves and their work.

Hazard Profile: An Analog-Based Assessment

To determine the appropriate level of Personal Protective Equipment (PPE), we must first construct a presumptive hazard profile for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine based on its constituent chemical moieties.

  • Pyridine Core: The pyridine ring is a known hazardous chemical. It is a flammable liquid and is harmful if swallowed, inhaled, or if it comes into contact with the skin.[3] Pyridine and its derivatives are known to cause skin and serious eye irritation.[4]

  • Bromination: The presence of a bromine atom on the pyridine ring places this compound in the category of halogenated hydrocarbons. These compounds can be irritants and may have other toxicological properties.[5][6]

  • Piperidine Moiety: The 4-methylpiperidine group is a cyclic amine derivative. Amines can be corrosive and irritating to the skin and respiratory tract.

Based on this analysis, we will operate under the assumption that 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is harmful by all routes of exposure (inhalation, ingestion, and skin contact), a skin and eye irritant, and potentially flammable. [3][4][7] All handling procedures must reflect these potential hazards.

The Core of Protection: A Multi-Layered PPE Strategy

Personal protective equipment is the most critical barrier between the researcher and the chemical.[2] A one-size-fits-all approach is insufficient; the selection of PPE must be tailored to the specific task and the associated risk level.

Eye and Face Protection: The First Line of Defense

The eyes are exceptionally vulnerable to chemical splashes and vapors.

  • Mandatory Minimum: At all times when handling this compound, ANSI Z87.1-compliant chemical safety goggles with side shields are required. Standard safety glasses do not provide an adequate seal against splashes and are therefore insufficient.

  • Elevated Risk Scenarios: When there is a heightened risk of splashing—such as during transfers of solutions, heating, or reactions under pressure—a full-face shield must be worn in addition to chemical safety goggles.[6][8] This provides a secondary barrier protecting the entire face.

Skin and Body Protection: An Impermeable Barrier
  • Protective Clothing: A flame-retardant laboratory coat, fully buttoned, is the minimum requirement.[9] For procedures involving larger quantities (>50 g) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Glove Selection: A Critical Choice: The selection of appropriate gloves is arguably the most critical decision in the PPE protocol. The pyridine functional group dictates specific material requirements.

    • Inadvisable Glove Type: Standard, thin-gauge nitrile gloves are not recommended for prolonged contact with pyridine and its derivatives.[9][10] Pyridine can permeate nitrile rubber relatively quickly, offering only short-term splash protection.[10] If nitrile gloves are used for very brief, low-risk tasks, they must be changed immediately upon any suspected contact.[11]

    • Recommended Glove Types: For handling 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, the following materials offer superior chemical resistance:

      • Butyl Rubber: This material is highly recommended for handling pyridines.[9]

      • Viton™: Offers excellent resistance but at a higher cost.

    • The Double-Gloving Technique: For all handling procedures, it is best practice to wear two pairs of gloves. This provides a significant safety margin; if the outer glove is compromised, the inner glove continues to provide protection while the outer glove is removed and replaced.

The causality behind this stringent glove selection is the potential for rapid skin absorption of pyridine-based compounds, which can lead to systemic toxicity.[3] Always inspect gloves for any signs of degradation or puncture before use.[12]

Respiratory Protection: Ensuring Safe Breathing Air
  • Primary Engineering Control: All procedures involving 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, including weighing, transfers, and reactions, must be performed inside a properly functioning and certified chemical fume hood.[9] This is the primary method for preventing inhalation exposure.

  • When Respirators Are Necessary: In the rare event of a significant spill outside of a fume hood or in situations where engineering controls are not feasible, respiratory protection is required. A full-face respirator with organic vapor cartridges is the appropriate choice.[8] It is important to note that the use of a respirator requires prior medical clearance, fit-testing, and training under an established respiratory protection program.[9]

PPE Selection Matrix

The following table provides a quick-reference guide for selecting the appropriate level of PPE based on the task being performed.

Task DescriptionRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing solid (<1g)LowChemical Safety GogglesDouble-Gloved (Butyl Rubber)Flame-Retardant Lab CoatChemical Fume Hood
Solution Preparation/TransferMediumGoggles & Face ShieldDouble-Gloved (Butyl Rubber)Flame-Retardant Lab CoatChemical Fume Hood
Chemical Reaction/Work-upMedium-HighGoggles & Face ShieldDouble-Gloved (Butyl Rubber)Lab Coat & Chemical ApronChemical Fume Hood
Large Spill Cleanup (>50mL)HighFull-Face RespiratorHeavy-Duty Butyl Rubber GlovesChemical-Resistant SuitFull-Face Respirator

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow minimizes the potential for exposure at every stage of handling.

Step 1: Pre-Handling Preparation
  • Designate an Area: Clearly designate the specific area within the fume hood where the work will occur.[9]

  • Assemble Materials: Ensure all necessary equipment, including spill cleanup materials, is inside the fume hood before introducing the chemical.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[9] The path should be clear of any trip hazards.

  • Don PPE: Put on all required PPE as outlined in the table above, starting with the lab coat, followed by eye/face protection, and finally gloves.

Step 2: Handling the Chemical
  • Perform all manipulations within the designated area of the fume hood.

  • Keep the container of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine sealed when not in immediate use.[4]

  • Use tools (spatulas, cannulas) for transfers to avoid direct contact.

  • Should any contamination of the outer glove occur, pause work, remove the outer glove, and replace it immediately.

Step 3: Post-Handling Decontamination
  • Upon completion of the work, decontaminate all surfaces within the fume hood.

  • Seal all containers of the chemical and any waste generated.

  • Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Gloves should be removed last.

  • Wash hands thoroughly with soap and water after removing all PPE.[4][12]

Disposal Plan: Responsible Waste Management

Improper disposal of hazardous chemicals poses a significant risk to the environment and public health.

  • Waste Segregation: All materials contaminated with 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[9] The container should be compatible with halogenated organic compounds.

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not pour this chemical down the drain.

Emergency Procedures: A Plan for When Things Go Wrong

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Protocol prep 1. Designate Area & Assemble Materials verify 2. Verify Safety Equipment (Fume Hood, Eyewash) prep->verify don_ppe 3. Don Appropriate PPE verify->don_ppe handle 4. Perform Work in Fume Hood don_ppe->handle monitor 5. Monitor for Glove Contamination handle->monitor decon 6. Decontaminate Surfaces monitor->decon spill Spill or Exposure Event monitor->spill Contamination Event waste 7. Segregate & Seal Waste decon->waste doff_ppe 8. Doff PPE Correctly waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash spill->wash Follow Emergency Procedures

Caption: Workflow for the safe handling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • SEKISUI Specialty Chemicals. (2024, July 10). Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dodecyl aldehyde, 96%, stabilized with 0.1% BHA. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). 5-Bromo-4-methyl-2-(piperidin-1-yl)pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Safety Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • PubChem. (n.d.). 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Duke University Safety Office. (n.d.). The following chemical resistance ratings are based on published research data. Retrieved from [Link]

  • New Mexico State University Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • University of Washington. (2022, October). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). 5-Bromo-2-(4-methylpiperidin-1-yl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-piperidin-2-ylpyridine. Retrieved from [Link]

Sources

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